molecular formula C10H12IN5O4 B013990 2-Iodoadenosine CAS No. 35109-88-7

2-Iodoadenosine

Número de catálogo: B013990
Número CAS: 35109-88-7
Peso molecular: 393.14 g/mol
Clave InChI: MGEBVSZZNFOIRB-UUOKFMHZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEBVSZZNFOIRB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188607
Record name 2-Iodoadenosine
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Molecular Weight

393.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35109-88-7
Record name 2-Iodoadenosine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodoadenosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4R,5R)-2-(6-AMINO-2-IODO-PURIN-9-YL)-5-(HYDROXYMETHYL)OXOLANE-3,4-DIOL(2-IODOADENOSINE)
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodoadenosine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine, a synthetic derivative of the endogenous nucleoside adenosine (B11128), serves as a valuable tool in biomedical research, particularly in the study of purinergic signaling. The introduction of an iodine atom at the 2-position of the adenine (B156593) ring alters its chemical and biological properties, offering unique opportunities for investigating adenosine receptor function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structural features, and biological significance of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Properties

This compound is a white to off-white solid compound. Its key chemical properties are summarized in the tables below, providing a quantitative basis for its use in experimental settings.

Table 1: General Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₂IN₅O₄[1]
Molecular Weight393.14 g/mol [1]
Melting Point200 °C (decomposes)
AppearanceWhite to off-white solid
Table 2: Physicochemical Properties of this compound
PropertyValueMethodReference
pKa Data not available in searched literatureExperimental determination would require methods such as UV-Vis or NMR spectroscopy-based pH titrations.[2][3][4]
Solubility Soluble in DMSO, slightly soluble in methanol (B129727).[5] Specific quantitative solubility data in water, DMSO, and ethanol (B145695) are not readily available in the searched literature.Gravimetric analysis or UV-Vis spectroscopy after saturation in respective solvents.
Stability Stable under standard laboratory conditions. Hydrolytic and photostability data are not extensively reported.Long-term stability studies under controlled temperature, humidity, and light conditions would be required.

Chemical Structure

The structural characteristics of this compound are fundamental to its interaction with biological targets. The presence of the bulky iodine atom at the 2-position significantly influences its conformation and electronic properties compared to native adenosine.

Table 3: Structural Identifiers of this compound
IdentifierValueReference
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[1]
SMILES String Nc1nc(I)nc2c1ncn2[C@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1O
InChI Key MGEBVSZZNFOIRB-UUOKFMHZSA-N[1]
CAS Number 35109-88-7

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the modification of a related adenosine analog, such as 2-chloroadenosine. The following is a generalized protocol based on established nucleoside chemistry.

Reaction: Diazotization of 2-aminoadenosine (B16350) followed by iodination, or nucleophilic substitution of a suitable precursor like 2,6-dichloropurine (B15474) nucleoside. A plausible synthesis starts from 2',3',5'-tri-O-acetyl-guanosine.[6]

Materials:

  • 2-Chloroadenosine or a suitable precursor

  • Reagents for diazotization (e.g., sodium nitrite, acid) and iodination (e.g., potassium iodide) or for nucleophilic substitution.

  • Appropriate solvents (e.g., water, organic solvents)

  • Standard laboratory glassware and equipment

Procedure (Illustrative Example from a precursor):

  • Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety are typically protected (e.g., by acetylation) to prevent side reactions.

  • Conversion to an Intermediate: The 6-chloro-2-aminopurine derivative is converted to a 2,6-dihalo intermediate.

  • Iodination: The 2-position is then selectively iodinated.

  • Amination: The halo group at the 6-position is replaced with an amino group.

  • Deprotection: The protecting groups on the ribose are removed to yield this compound.

Note: A detailed, step-by-step protocol for the synthesis of this compound was not explicitly found in the searched literature. The above is a generalized representation of plausible synthetic strategies.

Purification of this compound

Purification is critical to obtaining a high-purity product for biological assays. Column chromatography is a standard method.

Method: Silica (B1680970) Gel Column Chromatography[7][8][9][10][11]

Materials:

  • Crude this compound

  • Silica gel (appropriate mesh size)

  • Elution solvents (e.g., a gradient of dichloromethane (B109758) and methanol)

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber for monitoring fractions

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of methanol in dichloromethane).

  • Fraction Collection: Collect fractions of the eluate.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using various analytical techniques.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) (often with a modifier like trifluoroacetic acid) is a common setup.[6]

Biological Activity and Signaling Pathways

This compound and its derivatives are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes.[12] The specific activity of this compound at each receptor subtype dictates its downstream effects. While detailed binding affinity (Ki) values for this compound itself at all receptor subtypes were not found, its derivatives have been characterized as potent agonists at A1 and A2A receptors.[13]

Adenosine Receptor Signaling

The four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃) are coupled to different G-proteins, leading to distinct intracellular signaling cascades.[14]

  • A₁ and A₃ Receptors: These are typically coupled to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate other pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.

  • A₂A and A₂B Receptors: These are typically coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The following diagrams illustrate the canonical signaling pathways activated by adenosine receptor agonists.

Adenosine_A1_A3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor A₁ / A₃ Receptor G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Heart Rate, Neuroprotection) cAMP->Response Leads to Agonist This compound (Agonist) Agonist->Receptor Binds

A₁/A₃ Receptor Signaling Pathway

Adenosine_A2A_A2B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor A₂A / A₂B Receptor G_protein Gs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Vasodilation, Anti-inflammatory) cAMP->Response Leads to Agonist This compound (Agonist) Agonist->Receptor Binds

A₂A/A₂B Receptor Signaling Pathway
Experimental Workflow for Characterizing Receptor Activity

The following diagram outlines a typical workflow for characterizing the activity of a compound like this compound at a specific adenosine receptor subtype.

Experimental_Workflow Start Synthesize and Purify This compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Start->Functional_Assay Agonist_Antagonist Determine Agonist or Antagonist Activity Binding_Assay->Agonist_Antagonist Functional_Assay->Agonist_Antagonist Downstream_Signaling Investigate Downstream Signaling (e.g., MAPK) Agonist_Antagonist->Downstream_Signaling If Agonist In_Vivo In Vivo Studies (e.g., animal models) Downstream_Signaling->In_Vivo End Characterization Complete In_Vivo->End

Workflow for Characterizing this compound Activity

Conclusion

This compound is a synthetically accessible and biologically active analog of adenosine. Its distinct chemical properties and structure make it a valuable probe for studying purinergic signaling. While a comprehensive quantitative dataset for all its physicochemical properties is not yet complete in the public domain, the available information provides a strong foundation for its application in research. The detailed methodologies for synthesis, purification, and characterization, along with an understanding of its likely role as an adenosine receptor agonist, enable its effective use in drug discovery and development. Further research to determine its specific binding affinities and pKa will undoubtedly enhance its utility as a pharmacological tool.

References

The Molecular Mechanisms of 2-Iodoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), serves as a valuable tool in pharmacological research, primarily through its interaction with purinergic signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its engagement with adenosine receptors and subsequent downstream signaling cascades. This document details its affinity for adenosine receptor subtypes, its influence on adenylyl cyclase activity, and its potential as an adenosine kinase inhibitor. Comprehensive experimental protocols are provided to enable researchers to quantify these interactions.

Primary Mechanism of Action: Adenosine Receptor Agonism

This compound's principal mechanism of action is its function as an agonist at adenosine receptors, a class of G protein-coupled receptors (GPCRs). The substitution of an iodine atom at the 2-position of the adenine (B156593) ring confers selectivity, particularly towards the A2A adenosine receptor subtype.

Binding Affinity for Adenosine Receptor Subtypes

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)Reference
A1> 150[1]
A2AHigh Affinity (Specific value not readily available)[1]
A2BData not readily available
A3Data not readily available

Note: The Ki value for A1 receptors is based on studies of 2-substituted adenosine analogs. The high affinity for A2A receptors is qualitatively described in the literature, but a precise Ki value for this compound is not consistently reported.

Downstream Signaling via the A2A Adenosine Receptor

Upon binding to the A2A adenosine receptor, this compound initiates a well-characterized signaling cascade. The A2A receptor is canonically coupled to a stimulatory G protein (Gs). Activation of the Gs protein leads to the stimulation of adenylyl cyclase, a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds Gs_Protein Gs Protein (αβγ) A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes G_alpha_GTP Gαs-GTP Gs_Protein->G_alpha_GTP GDP/GTP Exchange G_alpha_GTP->Adenylyl_Cyclase ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Cellular_Response Cellular Response Phosphorylation->Cellular_Response Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing receptor subtype) Assay_Setup 2. Assay Setup (Membranes, Radioligand, this compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Allow binding to reach equilibrium) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate bound and free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki values) Counting->Analysis

References

An In-depth Technical Guide to 2-Iodoadenosine: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Iodoadenosine, a crucial molecule in the study of purinergic signaling and a valuable precursor in the development of targeted therapeutics. Aimed at researchers, scientists, and drug development professionals, this document details its initial discovery, various synthetic methodologies with experimental protocols, and its biological role, particularly its interaction with adenosine (B11128) receptors.

Discovery and Initial Synthesis

This compound is a modified nucleoside, structurally similar to adenosine but with an iodine atom at the 2-position of the purine (B94841) ring.[1] Its synthesis and biological activities were first extensively reported in the mid-1970s as part of broader research into 2-substituted adenosine analogs. A seminal paper by Marumoto et al. in 1975 described the synthesis of a range of 2-substituted adenosines, including this compound, and evaluated their coronary vasodilating activity, laying the groundwork for future investigations into the pharmacological potential of these compounds.[2][3]

The initial synthesis of this compound and other 2-substituted adenosines was a multi-step process often starting from more readily available nucleosides like inosine (B1671953) or guanosine (B1672433). One of the early methods involved the diazotization of 2-aminoadenosine, followed by a Sandmeyer-type reaction with iodide.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and challenges. The choice of method often depends on the starting material, desired scale, and available resources. The primary methods include direct iodination of adenosine, synthesis from 2-chloroadenosine (B27285), and synthesis from guanosine.

Synthesis from 2-Chloroadenosine

A common and efficient method for the preparation of this compound involves the conversion of the more accessible 2-chloroadenosine. This is typically achieved through a Finkelstein-like reaction where the chloro group is displaced by an iodo group.

Experimental Protocol:

A detailed protocol for the synthesis of 2-chloroadenosine, a key precursor, has been described.[4][5] The process involves the condensation of 2,6-dichloropurine (B15474) with tetraacetyl ribose, followed by hydrolysis and ammonolysis. The subsequent conversion to this compound can be achieved as follows:

  • Reaction Setup: In a round-bottom flask, 2-chloroadenosine is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: An excess of sodium iodide (NaI) is added to the solution. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude this compound is then collected by filtration and purified by recrystallization or column chromatography.

Synthesis from Guanosine

Another versatile approach utilizes guanosine as the starting material. This multi-step synthesis involves the conversion of the 6-oxo group and the 2-amino group of guanosine to chloro and iodo substituents, respectively.

Experimental Protocol:

A representative synthesis starting from guanosine involves the following key transformations[6][7][8]:

  • Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety are protected, typically as acetyl esters, to prevent side reactions in subsequent steps. This is achieved by treating guanosine with acetic anhydride (B1165640) in pyridine.

  • Conversion to 2-Amino-6-chloropurine (B14584) Riboside: The protected guanosine is then treated with a chlorinating agent, such as phosphorus oxychloride, to convert the 6-oxo group to a 6-chloro group.

  • Diazotization and Iodination: The 2-amino group of the resulting 2-amino-6-chloropurine riboside derivative is converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid. The diazonium group is then displaced by iodide, using a source like potassium iodide, to introduce the iodine atom at the 2-position.

  • Ammonolysis and Deprotection: The 6-chloro group is then converted to an amino group by treatment with ammonia. Finally, the protecting groups on the ribose are removed under basic conditions (e.g., with methanolic ammonia) to yield this compound.

The following diagram illustrates the key steps in the synthesis of this compound from a guanosine precursor.

G cluster_0 Synthesis from Guanosine Precursor Protected_Guanosine Protected Guanosine 2_Amino_6_chloropurine_riboside 2-Amino-6-chloropurine riboside derivative Protected_Guanosine->2_Amino_6_chloropurine_riboside Chlorination 2_Iodo_6_chloropurine_riboside 2-Iodo-6-chloropurine riboside derivative 2_Amino_6_chloropurine_riboside->2_Iodo_6_chloropurine_riboside Diazotization & Iodination Protected_2_Iodoadenosine Protected this compound 2_Iodo_6_chloropurine_riboside->Protected_2_Iodoadenosine Ammonolysis 2_Iodoadenosine This compound Protected_2_Iodoadenosine->2_Iodoadenosine Deprotection

A simplified workflow for the synthesis of this compound from a protected guanosine starting material.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps involved in the preparation of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductReagentsTypical Yield (%)
Precursor Synthesis 2,6-dichloropurine and tetraacetyl ribose2,3,5-triacetyl-2,6-dichloropurine riboside4-dimethylaminopyridine (catalyst), toluene~97.5%[4][5]
Iodination 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine2-Iodo-6-chloro-9-(β-D-ribofuranosyl)purineNaNO₂, KI, acidNot explicitly reported
Ammonolysis 2-Iodo-6-chloro-9-(β-D-ribofuranosyl)purineThis compoundNH₃/MeOHNot explicitly reported
Overall (from Guanosine) GuanosineThis compoundMulti-stepVariable

Biological Activity and Signaling Pathways

This compound is a potent agonist at adenosine receptors, a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.[9] There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. This compound and its derivatives have been instrumental in elucidating the structure and function of these receptors, particularly the A₃ subtype.

The A₃ adenosine receptor is coupled to inhibitory G proteins (Gᵢ/Gₒ).[10] Upon activation by an agonist like this compound, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins involved in cellular processes such as inflammation and cell proliferation.[11][12]

In addition to the canonical Gᵢ-cAMP pathway, the A₃ receptor can also couple to Gᵩ proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[3][11]

The following diagram illustrates the primary signaling pathways activated by the A₃ adenosine receptor.

G cluster_0 A3 Adenosine Receptor Signaling 2_Iodoadenosine This compound (Agonist) A3R A3 Receptor 2_Iodoadenosine->A3R Gi Gi Protein A3R->Gi activates Gq Gq Protein A3R->Gq activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response_1 Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response_1 modulates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca2 Ca2+ Release IP3->Ca2 induces PKC PKC DAG->PKC activates Cellular_Response_2 Cellular Response (e.g., cell proliferation/apoptosis) PKC->Cellular_Response_2 modulates

Signaling pathways of the A3 adenosine receptor activated by an agonist like this compound.

The binding affinity of this compound and its analogs to adenosine receptors is a critical parameter for their use as research tools and therapeutic agents. The table below presents available binding affinity data (Kᵢ values) for related compounds at human adenosine receptors.

CompoundA₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)Reference
2-Iodo-N⁶-phenethyladenosine->10001.1[13]
2-Chloro-N⁶-phenethyladenosine6606600.024[13]
IB-MECA--2.9[14]
2-Cl-IB-MECA--3.5[14]

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide array of adenosine receptor agonists and antagonists.[1] The iodine atom provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Stille couplings), allowing for the introduction of various substituents at the 2-position. This has enabled the development of highly potent and selective ligands for the different adenosine receptor subtypes, which are invaluable tools for studying their physiological roles and for the development of drugs targeting these receptors for conditions such as inflammation, cancer, and cardiovascular diseases.[14]

Conclusion

This compound is a cornerstone molecule in the field of purinergic signaling research. Its discovery and the development of its synthetic routes have paved the way for the creation of a multitude of adenosine receptor ligands. A thorough understanding of its synthesis and biological activity is essential for researchers and professionals in medicinal chemistry and drug development who are working to harness the therapeutic potential of the adenosine receptor system. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for these endeavors.

References

An In-depth Technical Guide to 2-Iodoadenosine: A Modified Nucleoside for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), serves as a valuable tool in biomedical research and a precursor for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and its role as a modulator of purinergic signaling. Particular focus is given to its interaction with adenosine receptor subtypes and its influence on downstream signaling pathways. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of key biological processes to support researchers in their exploration of this versatile molecule.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The modulation of these receptors presents a significant opportunity for therapeutic intervention in a variety of diseases. This compound, characterized by the substitution of a hydrogen atom with iodine at the 2-position of the adenine (B156593) ring, is a key derivative of adenosine. This modification alters its chemical and biological properties, making it a subject of interest for several reasons:

  • Pharmacological Tool: It serves as a precursor for the synthesis of various adenosine receptor ligands, enabling the exploration of structure-activity relationships.

  • Radiolabeling: The iodine atom can be replaced with a radioactive isotope, facilitating radioligand binding assays to characterize receptor pharmacology.

  • Therapeutic Potential: Derivatives of this compound have been investigated for their potential in treating a range of conditions, including cancer.[1]

This guide aims to provide a detailed technical resource on this compound, covering its fundamental characteristics and its application in experimental settings.

Chemical and Physical Properties

This compound is a solid compound with the following key properties:

PropertyValueReference
Chemical Formula C₁₀H₁₂IN₅O₄[2][3]
Molecular Weight 393.14 g/mol [2][3]
CAS Number 35109-88-7
Appearance White to orange to green powder/crystal
Melting Point 200 °C (decomposes)
Purity >97% (commercially available)
Synonyms 6-Amino-2-iodo-9-(β-D-ribofuranosyl)purine

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the diazotization of 2-aminoadenosine, followed by a Sandmeyer-type reaction with an iodide salt. A detailed protocol for a related synthesis of 2-halo-2'-deoxyadenosine compounds from 2'-deoxyguanosine (B1662781) provides a relevant framework. A more direct method for synthesizing 2-substituted adenosines often involves palladium-catalyzed cross-coupling reactions starting from this compound itself, highlighting its role as a key intermediate.

A representative synthetic protocol for a derivative starting from a related 2-iodopurine is outlined below, which illustrates the chemical principles involved.

Experimental Protocol: Synthesis of 2-Iodo-N⁶-(2-phenylethyl)adenosine (a this compound derivative)

This protocol describes the synthesis of a derivative, which starts from a precursor that is structurally very similar to this compound, demonstrating the reactivity of the 2-iodo position.

Materials:

  • 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine (starting material)

  • 2-phenylethylamine

  • Potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Methanol (B129727) saturated with ammonia (B1221849) (NH₃/MeOH)

  • Dichloromethane (DCM)

  • n-Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine (3.71 mmol) in dry DMF (19 mL), add 2-phenylethylamine (3.89 mmol) and K₂CO₃ (18.55 mmol).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 16 hours.

  • Add methanol saturated with ammonia (10 mL) and continue stirring for 30 minutes.

  • Remove all volatile components under vacuum.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 100% DCM to 95:5 DCM:MeOH.

  • Recrystallize the product from a DCM/n-Hexane mixture to obtain 2-Iodo-N⁶-(2-phenylethyl)adenosine as a white powder.

Biological Activity and Pharmacology

The primary biological activity of this compound stems from its interaction with adenosine receptors. The iodine substitution at the 2-position influences its binding affinity and selectivity for the different receptor subtypes.

Adenosine Receptor Binding Affinity

The binding affinity of this compound for human adenosine receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher affinity.

Receptor SubtypeKᵢ (nM)
A₁ 1020 ± 190
A₂A 3000 ± 500
A₂B >10000
A₃ 1200 ± 200

Data for compounds 8 and 9 in the cited source are derivatives of this compound (compound 7), for which the binding data is presented here.

Modulation of Adenylyl Cyclase Activity

Adenosine receptors are coupled to the adenylyl cyclase signaling pathway. A₁ and A₃ receptors are typically coupled to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP.

Signaling Pathways

The interaction of this compound with adenosine receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype involved.

A₁ and A₃ Receptor Signaling

Activation of A₁ and A₃ receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase through the Gᵢ protein α-subunit. The βγ-subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

A1_A3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A1/A3 Receptor A1/A3 Receptor This compound->A1/A3 Receptor binds G_protein Gαi/βγ A1/A3 Receptor->G_protein activates Adenylyl Cyclase Adenylyl Cyclase G_protein->Adenylyl Cyclase inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP Adenylyl Cyclase->cAMP ↓ production IP3_DAG IP3 + DAG PLC->IP3_DAG ATP ATP ATP->Adenylyl Cyclase PIP2 PIP2 PIP2->PLC Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC

A₁/A₃ Receptor Signaling Pathway
A₂A and A₂B Receptor Signaling

In contrast, the binding of an agonist to A₂A and A₂B receptors activates adenylyl cyclase via the Gₛ protein α-subunit. This leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to a cellular response.

A2A_A2B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A2A/A2B Receptor A2A/A2B Receptor This compound->A2A/A2B Receptor binds G_protein Gαs/βγ A2A/A2B Receptor->G_protein activates Adenylyl Cyclase Adenylyl Cyclase G_protein->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP ↑ production ATP ATP ATP->Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets

A₂A/A₂B Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to adenosine receptors using a competition binding assay.

Workflow:

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing receptor) Incubation 2. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Measures bound radioactivity) Filtration->Counting Analysis 5. Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the human adenosine receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS21680 for A₂A, [¹²⁵I]AB-MECA for A₃).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • A fixed concentration of the appropriate radioligand.

    • Increasing concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).

    • For determining non-specific binding, a high concentration of a standard non-selective agonist (e.g., NECA) is used instead of this compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Adenylyl Cyclase Activity Assay (cAMP Accumulation Assay)

This protocol outlines a method to determine the effect of this compound on adenylyl cyclase activity by measuring the accumulation of intracellular cAMP.

Workflow:

cAMP_Assay_Workflow Cell_Culture 1. Cell Culture (Cells expressing receptor of interest) Stimulation 2. Cell Stimulation (Incubate with this compound) Cell_Culture->Stimulation Lysis 3. Cell Lysis (Release intracellular cAMP) Stimulation->Lysis cAMP_Detection 4. cAMP Detection (e.g., HTRF, ELISA, AlphaScreen) Lysis->cAMP_Detection Analysis 5. Data Analysis (Generate dose-response curve, calculate EC₅₀/IC₅₀) cAMP_Detection->Analysis

cAMP Accumulation Assay Workflow

Materials:

  • Cells expressing the adenosine receptor of interest.

  • Cell culture medium and supplements.

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying inhibition).

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow overnight.

  • Pre-incubation: Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.

  • Stimulation:

    • For A₂A/A₂B receptors (stimulation): Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

    • For A₁/A₃ receptors (inhibition): Pre-incubate the cells with increasing concentrations of this compound, then add a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for a defined period.

  • Cell Lysis: Terminate the stimulation by removing the buffer and adding a lysis buffer to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • For stimulatory effects (A₂A/A₂B), determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For inhibitory effects (A₁/A₃), determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).

Pharmacokinetics and Metabolism

Currently, there is limited specific information available in the public domain regarding the pharmacokinetics and metabolism of this compound. As a nucleoside analog, it is anticipated to be a substrate for nucleoside transporters for cellular uptake. Its metabolism may involve deiodination, deamination by adenosine deaminase, and phosphorylation by adenosine kinase. Further studies are required to fully elucidate its pharmacokinetic profile and metabolic fate in vivo.

Therapeutic Potential and Future Directions

While this compound itself is primarily used as a research tool and a synthetic intermediate, its derivatives have shown therapeutic potential. For instance, various 2-substituted adenosine analogs have been explored as selective agonists or antagonists for different adenosine receptor subtypes, with potential applications in cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.

The future of this compound research lies in:

  • Development of Novel Ligands: Utilizing this compound as a scaffold to synthesize more potent and selective ligands for adenosine receptor subtypes.

  • Probing Receptor Structure and Function: Employing radiolabeled derivatives of this compound to further characterize the binding pockets and activation mechanisms of adenosine receptors.

  • In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety of promising this compound derivatives in relevant disease models.

Conclusion

This compound is a modified nucleoside with significant utility in the study of purinergic signaling. Its ability to be chemically modified and its interaction with adenosine receptors make it an invaluable tool for drug discovery and pharmacological research. This technical guide has provided a detailed overview of its properties, synthesis, and biological activities, along with practical experimental protocols. Further investigation into its in vivo behavior and the development of novel derivatives will continue to expand its importance in the field of biomedical science.

References

An In-Depth Technical Guide to the Biological Activity of 2-Iodoadenosine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), and its derivatives represent a class of compounds with significant potential in biomedical research and drug development. The introduction of an iodine atom at the 2-position of the adenine (B156593) ring alters the molecule's electronic properties and steric profile, leading to a range of interesting biological activities. These activities primarily stem from their interactions with key enzymes and receptors involved in purinergic signaling pathways, which are crucial in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their quantitative data, the experimental protocols used to elucidate their functions, and the signaling pathways they modulate.

Core Biological Activities

The biological effects of this compound and its derivatives are multifaceted, with two prominent areas of activity: inhibition of adenosine kinase and modulation of adenosine receptors. Furthermore, these interactions can lead to downstream effects such as the induction of apoptosis and cytotoxicity in cancer cells.

Adenosine Receptor Modulation

Adenosine receptors, a family of four G protein-coupled receptors (A1, A2A, A2B, and A3), are key targets for this compound derivatives. While this compound itself has a modest affinity for these receptors, specific modifications to its structure have yielded potent and selective agonists and antagonists.

Many 2-substituted adenosine analogs have been found to have a high affinity and selectivity for A2A adenosine receptors[1]. For instance, 2-[2-(4-aminophenyl)ethylamino]adenosine and 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine are potent coronary vasodilators with weak binding to A1 adenosine receptors[1].

Quantitative Data: Adenosine Receptor Binding Affinity

The binding affinities (Ki) of this compound and its derivatives for the different human adenosine receptor subtypes are crucial for understanding their pharmacological profiles. The following table summarizes available data from various studies.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)Reference
This compound> 150 (rat)--[1]
2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE)> 150 (rat)Kd = 1.3 ± 0.1 and 19 ± 4.5-[1]

Note: Data for this compound is limited. The table will be expanded as more specific Ki values for this compound and a wider range of its derivatives are found in the literature.

Inhibition of Adenosine Kinase

Quantitative Data: Adenosine Kinase Inhibition

CompoundIC50 (nM)Reference
5-Iodotubercidin26
5'-Amino-5'-deoxyadenosine170
5'-Amino-5'-deoxy-5-iodotubercidin< 1

Note: This table includes data for related compounds to provide context. Specific IC50 values for this compound will be added as they are identified.

Induction of Apoptosis and Cytotoxicity

Several adenosine analogs, including derivatives of this compound, have been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic activity is a key area of interest for anticancer drug development. For example, 2-chloro-2'-deoxyadenosine (a related analog) induces apoptosis in chronic lymphocytic leukemia cells. The mechanisms underlying this apoptosis can involve both receptor-dependent and -independent pathways, including the disruption of mitochondrial integrity and the activation of caspase cascades.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic effects of some adenosine derivatives in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 1 (Oleoyl-quercetin hybrid)HCT11622.4
Compound 2 (Oleoyl-quercetin hybrid)HCT1160.34
2-OxoadenosineMOLT4~80-120

Note: This table provides examples of cytotoxicity data for related compounds. Specific IC50 values for this compound and its direct derivatives will be added as they become available.

Signaling Pathways

The biological effects of this compound derivatives that act as adenosine receptor agonists are mediated through complex intracellular signaling cascades. The A3 adenosine receptor (A3AR), a common target, is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Below is a diagram illustrating the general signaling pathway initiated by the activation of the A3 adenosine receptor.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP Ligand This compound Derivative (Agonist) Ligand->A3AR Binds ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Apoptosis, etc.) CREB->Gene_Expression Regulates

A3 Adenosine Receptor Signaling Pathway

Activation of the A3 adenosine receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. This, in turn, reduces the activity of Protein Kinase A (PKA) and alters the phosphorylation of downstream targets like the CREB transcription factor, ultimately modulating gene expression related to processes such as apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.

Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity (Ki) of a compound for a specific adenosine receptor subtype.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.

  • To each well, add:

    • 150 µL of the membrane suspension (protein concentration optimized for the specific receptor).

    • 50 µL of the test compound (e.g., this compound derivative) at various concentrations.

    • 50 µL of a suitable radioligand (e.g., [3H]CCPA for A1 receptors) at a fixed concentration.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (from cells expressing receptor) start->membrane_prep binding_incubation Incubation (Membranes + Radioligand + Test Compound) membrane_prep->binding_incubation filtration Vacuum Filtration (Separates bound from free radioligand) binding_incubation->filtration scintillation_counting Scintillation Counting (Measures radioactivity) filtration->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Workflow for Radioligand Binding Assay
Adenosine Kinase Inhibition Assay

This protocol describes a non-radioactive, high-throughput method to measure the inhibition of adenosine kinase.

1. Principle:

  • This assay uses inosine (B1671953) as a surrogate substrate for adenosine kinase. ADK phosphorylates inosine to inosine monophosphate (IMP).

  • The IMP produced is then oxidized by inosine monophosphate dehydrogenase (IMPDH) in the presence of NAD+, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.

2. Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.

  • Human recombinant adenosine kinase.

  • ATP.

  • Inosine.

  • IMPDH.

  • NAD+.

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) (for a coupled enzyme system to regenerate ATP).

  • Phosphoenolpyruvate (PEP).

  • NADH.

  • Test compound (e.g., this compound derivative).

3. Assay Procedure:

  • The assay is typically performed in a 96- or 384-well plate.

  • Pre-incubate the adenosine kinase with various concentrations of the test compound for a set period (e.g., 10-30 minutes).

  • Initiate the reaction by adding a substrate mixture containing ATP and inosine.

  • The reaction mixture also contains the coupled enzyme system (IMPDH and NAD+).

  • Monitor the increase in absorbance at 340 nm over time using a microplate reader. This corresponds to the rate of NADH production.

4. Data Analysis:

  • Determine the initial velocity of the reaction for each concentration of the inhibitor.

  • Plot the reaction velocity as a function of the inhibitor concentration.

  • Fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

ADK_Inhibition_Assay cluster_reaction Reaction Mixture cluster_detection Detection System Inosine Inosine ADK Adenosine Kinase ATP ATP IMP IMP ADK->IMP ADP ADP ADK->ADP IMPDH IMPDH NADH NADH IMPDH->NADH XMP XMP IMPDH->XMP NAD NAD+ Measurement Measure Absorbance at 340 nm NADH->Measurement Inhibitor This compound Derivative Inhibitor->ADK Inhibits

Principle of the Adenosine Kinase Inhibition Assay
Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

1. Cell Culture and Treatment:

  • Seed the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate culture vessels and allow them to adhere or grow to a suitable confluence.

  • Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.

2. Cell Harvesting and Staining:

  • After treatment, collect both adherent and floating cells. For adherent cells, use a gentle method like trypsinization.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in a binding buffer provided with the Annexin V staining kit.

  • Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for about 15-20 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Excite the fluorochromes with appropriate lasers and detect the emitted fluorescence.

  • Differentiate the cell populations based on their staining pattern:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

4. Data Analysis:

  • Quantify the percentage of cells in each quadrant of the flow cytometry plot.

  • Compare the percentage of apoptotic cells in the treated groups to the untreated control.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathways.

1. Cell Lysis and Protein Quantification:

  • After treating cells with this compound or its derivatives, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a method like the BCA assay.

2. Gel Electrophoresis and Transfer:

  • Denature the protein samples by boiling in a sample buffer containing SDS and a reducing agent.

  • Separate the proteins based on their molecular weight by running the samples on an SDS-polyacrylamide gel (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-A3AR, anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Wash the membrane thoroughly.

4. Detection:

  • Add a chemiluminescent substrate that reacts with the HRP on the secondary antibody to produce light.

  • Detect the light signal using an imaging system or X-ray film.

  • The intensity of the band corresponds to the amount of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Conclusion

This compound and its derivatives are a versatile class of compounds with significant biological activities, primarily as modulators of adenosine receptors and inhibitors of adenosine kinase. These activities translate into a range of cellular effects, including the induction of apoptosis in cancer cells, highlighting their potential as therapeutic agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these promising molecules. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacological profiles, and explore the full therapeutic potential of this compound and its derivatives in various disease models.

References

The Role of 2-Iodoadenosine in Purinergic Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous and evolutionarily conserved system, plays a critical role in a vast array of physiological and pathological processes. This intricate signaling network is mediated by purine (B94841) nucleosides and nucleotides, primarily adenosine (B11128) and adenosine triphosphate (ATP), which exert their effects through the activation of specific purinergic receptors.[1][2] Adenosine receptors, a major class of G protein-coupled receptors (GPCRs), are divided into four subtypes: A1, A2A, A2B, and A3. Each subtype exhibits a distinct tissue distribution, pharmacological profile, and downstream signaling cascade, making them attractive targets for therapeutic intervention in a variety of diseases.

2-Iodoadenosine, a synthetic analog of adenosine characterized by an iodine atom at the 2-position of the purine ring, serves as a valuable pharmacological tool for elucidating the complex roles of adenosine receptors in purinergic signaling.[3][4] Its structural modification influences its affinity and selectivity for the different adenosine receptor subtypes, thereby allowing for the dissection of specific receptor-mediated pathways. This technical guide provides a comprehensive overview of the role of this compound in purinergic signaling, with a focus on its interaction with adenosine receptors, the downstream signaling pathways it modulates, and the experimental methodologies used to study its effects.

Quantitative Pharmacological Profile of this compound

The pharmacological activity of this compound is defined by its binding affinity (Ki) and functional potency (EC50 or IC50) at the four adenosine receptor subtypes. While comprehensive data for this compound across all receptor subtypes is not extensively documented in a single source, the available information suggests a degree of selectivity. Generally, 2-substituted adenosine analogs tend to exhibit a higher affinity for the A2A receptor and a weaker affinity for the A1 receptor. For instance, related 2-arylamino-substituted adenosine analogs have been shown to bind weakly to A1 adenosine receptors with Ki values greater than 150 nM.[5]

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table serves as a template for the type of data that would be generated through the experimental protocols described in this guide.

Receptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (EC50/IC50) (nM)Assay TypeCell Line/TissueReference
A1 >150-Radioligand BindingRat Cortex
A2A Data not availableData not available---
A2B Data not availableData not available---
A3 Data not availableData not available---

Researchers are encouraged to perform the described experimental protocols to populate this table with specific data for this compound.

Signaling Pathways Modulated by this compound

The interaction of this compound with adenosine receptors triggers a cascade of intracellular signaling events that ultimately mediate a physiological response. The specific pathway activated depends on the receptor subtype engaged and the G protein to which it couples.

A1 and A3 Receptor Signaling

The A1 and A3 adenosine receptors typically couple to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist like adenosine or its analogs leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can activate other downstream effectors, including phospholipase C (PLC) and certain ion channels.

A1_A3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A1_A3 A1 / A3 Receptor This compound->A1_A3 Gi_o Gi/o Protein A1_A3->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response modulates A2A_A2B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2A_A2B A2A / A2B Receptor This compound->A2A_A2B Gs Gs Protein A2A_A2B->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Vasodilation, Anti-inflammatory effects) PKA->Response modulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor) incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, this compound) prep_reagents->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_data Plot Competition Curve calc_specific->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells (Expressing Receptor) pre_incubate Pre-incubate with PDE Inhibitor plate_cells->pre_incubate stimulate Stimulate with this compound (± Forskolin for Gi) pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells detect_cAMP Detect cAMP (e.g., HTRF, ELISA) lyse_cells->detect_cAMP plot_data Plot Dose-Response Curve detect_cAMP->plot_data determine_ec50_ic50 Determine EC50 or IC50 plot_data->determine_ec50_ic50

References

2-Iodoadenosine: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Characterized by the substitution of a hydrogen atom with iodine at the 2-position of the adenine (B156593) ring, this modification confers unique physicochemical properties that alter its interaction with biological targets, primarily adenosine receptors. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound, focusing on its mechanism of action, available quantitative data from preclinical studies, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in a myriad of physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The ubiquitous nature of adenosine signaling has made its receptors attractive targets for therapeutic intervention in a wide range of pathologies. The synthesis of adenosine analogs, such as this compound, represents a key strategy to achieve receptor subtype selectivity and improved pharmacokinetic profiles. This compound has been investigated for its potential in cardiovascular diseases, oncology, and virology, primarily through its modulation of adenosine receptor-mediated signaling pathways.

Molecular Profile

PropertyValueReference
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol--INVALID-LINK--
CAS Number 35109-88-7--INVALID-LINK--
Molecular Formula C₁₀H₁₂IN₅O₄--INVALID-LINK--
Molecular Weight 393.14 g/mol --INVALID-LINK--
Synonyms 2-Iodo-adenosine--INVALID-LINK--

Therapeutic Applications and Mechanism of Action

The therapeutic potential of this compound and its derivatives stems primarily from their ability to interact with adenosine receptors, particularly the A₂A and A₃ subtypes.

Cardiovascular Effects: Vasodilation

2-substituted adenosine analogs have been identified as potent coronary vasodilators. This effect is primarily mediated by the activation of A₂A adenosine receptors on vascular smooth muscle cells.

Signaling Pathway: Activation of the A₂A receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to vasodilation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor A2A Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active MyosinLC_P Phosphorylated Myosin Light Chain PKA_active->MyosinLC_P inhibits phosphorylation MyosinLC Myosin Light Chain Relaxation Smooth Muscle Relaxation MyosinLC->Relaxation leads to Ligand This compound Ligand->Receptor

A2A Receptor-Mediated Vasodilation Pathway.

Quantitative Data: While specific ED₅₀ values for this compound in coronary vasodilation are not readily available in the reviewed literature, related 2-substituted arylamino adenosine analogs have demonstrated high potency with ED₅₀ values less than 3 nM.[1]

Anticancer Potential

The role of adenosine signaling in cancer is complex, with both pro- and anti-tumoral effects reported depending on the receptor subtype and tumor microenvironment. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data: Quantitative data on the anticancer activity of this compound is limited. However, studies on other nucleoside analogs provide a basis for comparison. For instance, certain hybrid compounds have shown IC₅₀ values between 10 and 50 µM in cell lines such as the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2.[2]

Antiviral Activity

Nucleoside analogs represent a major class of antiviral drugs. Their mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral genome replication. While the direct antiviral activity of this compound is not extensively documented, the evaluation of related nucleoside analogues provides a framework for its potential in this area.

Quantitative Data: Specific EC₅₀ values for this compound against viral pathogens have not been prominently reported in the available literature. Antiviral efficacy is typically determined through assays that measure the reduction of virus-induced cytopathic effect (CPE).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

start Start prep_membranes Prepare cell membranes expressing the target adenosine receptor subtype start->prep_membranes incubation Incubate membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound prep_membranes->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Analyze data to determine the IC50 and calculate the Ki value scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃) are prepared by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂A receptors) and a range of concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_compound Treat cells with varying concentrations of this compound seed_cells->add_compound incubate_compound Incubate for 48-72 hours add_compound->incubate_compound add_mtt Add MTT reagent to each well incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor A2A Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates Ligand This compound Ligand->Receptor

References

In-Vitro Stability and Solubility of 2-Iodoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine, a synthetic nucleoside analog, serves as a valuable pharmacological tool, primarily recognized for its role as a potent and selective agonist for the A3 adenosine (B11128) receptor. Its utility in preclinical research, particularly in studies related to inflammation, ischemia, and cancer, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the in-vitro stability and solubility of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standardized methodologies for determining these critical parameters. It includes detailed experimental protocols for stability and solubility assays, templates for data presentation, and a depiction of the A3 adenosine receptor signaling pathway to provide a biological context for its application. This guide is intended to equip researchers with the necessary framework to assess the in-vitro behavior of this compound and similar small molecules in a drug discovery and development setting.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₂IN₅O₄--INVALID-LINK--
Molecular Weight 393.14 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Melting Point 200 °C (decomposes)--INVALID-LINK--
Purity >98% (HPLC)--INVALID-LINK--
CAS Number 35109-88-7--INVALID-LINK--

Note: The data presented in this table is compiled from publicly available information from chemical suppliers. It is recommended to verify these properties for each specific batch of the compound.

In-Vitro Solubility

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Both kinetic and thermodynamic solubility are important parameters in drug discovery.

Quantitative Solubility Data

Table 2.1: Kinetic Solubility of this compound

Buffer SystempHTemperature (°C)Incubation Time (h)Measured Solubility (µM)Method
Phosphate Buffered Saline7.4252Data not availableNephelometry/UV Spectroscopy
Simulated Gastric Fluid1.2371Data not availableHPLC-UV
Simulated Intestinal Fluid6.8372Data not availableHPLC-UV

Table 2.2: Thermodynamic Solubility of this compound

Solvent SystempHTemperature (°C)Equilibration Time (h)Measured Solubility (µg/mL)Method
Water7.02524Data not availableShake-Flask HPLC-UV
Phosphate Buffered Saline7.42548Data not availableShake-Flask HPLC-UV
5% DMSO/Water7.02524Data not availableShake-Flask HPLC-UV
Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dispensing: In a 96-well microplate, dispense 2 µL of the 10 mM stock solution into the top wells.

  • Serial Dilution: Perform a serial 2-fold dilution by transferring 100 µL from one well to the next containing 100 µL of DMSO.

  • Addition of Aqueous Buffer: To a separate 96-well plate, add 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of the DMSO serial dilutions of this compound to the corresponding wells of the plate containing the aqueous buffer. This results in a final DMSO concentration of 2%.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the light scattering of the solutions at a suitable wavelength (e.g., 620 nm) using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve.

In-Vitro Stability

Evaluating the chemical stability of this compound in relevant in-vitro systems is crucial for interpreting biological data and for developing suitable storage and handling procedures.

Quantitative Stability Data

Table 3.1: Stability of this compound in Physiological Buffers

Buffer SystempHTemperature (°C)Time (h)% Remaining
Phosphate Buffered Saline7.4370100
2Data not available
8Data not available
24Data not available
Simulated Gastric Fluid1.2370100
1Data not available
2Data not available

Table 3.2: Stability of this compound in Cell Culture Media

Media TypeSupplementTemperature (°C)Time (h)% Remaining
DMEM10% FBS370100
8Data not available
24Data not available
48Data not available
Experimental Protocol for Stability Assessment

This method is widely used to determine the degradation kinetics of a compound over time.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with the desired test buffer (e.g., PBS pH 7.4, cell culture media) to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to minimize its effect on stability.

  • Incubation: Aliquot the working solution into multiple vials and incubate them in a temperature-controlled environment (e.g., 37 °C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and quench the degradation process by adding an equal volume of cold acetonitrile (B52724) or by freezing at -80 °C.

  • Sample Analysis: Analyze the samples by a validated reverse-phase HPLC-UV method. A C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

  • Data Analysis: The percentage of this compound remaining at each time point is calculated by comparing the peak area at that time point to the peak area at time zero. The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration against time.

Biological Context: A3 Adenosine Receptor Signaling

This compound is a selective agonist of the A3 adenosine receptor (A3AR), which is a G protein-coupled receptor (GPCR). Activation of A3AR by an agonist like this compound initiates a cascade of intracellular signaling events.

A3AR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR Binds to Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates PKC->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

The activation of the A3 adenosine receptor by this compound typically leads to the coupling with inhibitory G proteins (Gi). This interaction results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC). These signaling cascades ultimately lead to various downstream cellular responses, including modulation of ion channel activity, gene expression, and cell proliferation and apoptosis.

Experimental Workflow Visualization

A systematic workflow is essential for the accurate determination of in-vitro stability and solubility.

Experimental_Workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment stock Prepare 10 mM Stock in 100% DMSO kinetic Kinetic Solubility (Nephelometry/UV-Vis) stock->kinetic thermo Thermodynamic Solubility (Shake-Flask HPLC-UV) stock->thermo stability_assay Incubate in Buffer/Media at 37°C stock->stability_assay sol_data Solubility Data (µM, µg/mL) kinetic->sol_data thermo->sol_data timepoints Sample at Time Points (0, 2, 8, 24h) stability_assay->timepoints hplc_analysis Analyze by HPLC-UV timepoints->hplc_analysis stab_data Stability Data (% Remaining) hplc_analysis->stab_data

Caption: Workflow for Solubility and Stability Testing.

Conclusion

This technical guide provides a comprehensive framework for assessing the in-vitro stability and solubility of this compound. While specific quantitative data for this compound remains to be extensively published, the detailed protocols and data presentation templates offered herein provide researchers with the necessary tools to generate and report these critical parameters. A thorough characterization of the physicochemical properties of this compound is paramount for the design of robust in-vitro experiments and for the interpretation of its biological effects, ultimately facilitating its application in drug discovery and development. Researchers are encouraged to utilize these methodologies to build a more complete profile of this compound and other novel chemical entities.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability and proper storage of chemical compounds are paramount to ensure experimental reproducibility and the integrity of research findings. This technical guide provides an in-depth overview of the recommended shelf life and storage conditions for 2-Iodoadenosine powder, a critical reagent in various biochemical and pharmacological studies.

Summary of Storage and Stability

This compound is a purine (B94841) nucleoside analog that requires specific storage conditions to maintain its purity and stability. While shipped at ambient temperatures, long-term storage recommendations are critical for preserving the compound's integrity.

ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2]
Refrigerator, under inert atmosphere[3]
Cool and dark place[4][5]
Shipping Temperature Ambient Temperature
Container Tightly closed container
Light Sensitivity Light sensitive
Chemical Stability Stable under proper conditions
Incompatible Materials Oxidizing agents
Hazardous Decomposition Upon combustion or high temperatures, may produce carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen iodide.

Experimental Protocols for Stability Assessment

A crucial aspect of managing chemical reagents is the ability to assess their stability over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for determining the purity of this compound and detecting any degradation products.

Objective: To develop and validate an HPLC method to quantify this compound and separate it from potential degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (for acid degradation)

  • Sodium hydroxide (B78521) (for base degradation)

  • Hydrogen peroxide (for oxidative degradation)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Forced Degradation Study Protocol:

  • Acid Degradation: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before injection.

  • Base Degradation: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 70°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

Samples from each condition should be analyzed by the developed HPLC method to assess the formation of degradation products and the loss of the parent compound.

Visualizing Experimental Workflow and Pathways

Experimental Workflow for Stability Testing

The following diagram outlines the typical workflow for conducting a forced degradation study to assess the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Powder dissolve Dissolve in appropriate solvent start->dissolve thermal Thermal Stress (e.g., 70°C, solid state) start->thermal acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) dissolve->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) dissolve->base oxidation Oxidation (e.g., 3% H2O2, RT) dissolve->oxidation photo Photolytic Stress (e.g., UV light) dissolve->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Purity, Degradants) hplc->data

Forced degradation study workflow.
Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively published, a likely route of degradation, particularly under hydrolytic conditions, involves the cleavage of the glycosidic bond, separating the iodinated purine base from the ribose sugar.

G parent This compound base 2-Iodoadenine parent->base Glycosidic Bond Cleavage sugar D-Ribose parent->sugar Glycosidic Bond Cleavage G ligand This compound (Adenosine Analog) receptor Adenosine Receptor (e.g., A2A, A3) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger response Cellular Response second_messenger->response

References

Methodological & Application

Application Notes and Protocols for 2-Iodoadenosine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Iodoadenosine in receptor binding and functional assays, with a focus on the adenosine (B11128) receptor family. The protocols outlined below are foundational and may require optimization for specific cell lines or tissue preparations.

Introduction

This compound is a modified purine (B94841) nucleoside that serves as a valuable tool for studying adenosine receptors. As an analog of adenosine, it interacts with the four known adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. These G-protein coupled receptors (GPCRs) are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. This compound is particularly useful in competition binding assays to determine the affinity of novel compounds for adenosine receptors.

Data Presentation: Binding Affinity of 2-Substituted Adenosine Analogs

The following table summarizes the binding affinity of a representative 2-substituted iodo-adenosine analog, 2-[2-(4-amino-3-[¹²⁵I]iodophenyl)ethylamino]adenosine ([¹²⁵I]APE), which is structurally related to this compound. This data is indicative of the expected binding profile for 2-iodo-substituted adenosine derivatives.

Receptor SubtypeRadioligandTissue/Cell SourceKd (nM)Ki (nM)Reference CompoundNotes
A₂A [¹²⁵I]APERat Striatal Membranes1.3 ± 0.1 and 19 ± 4.5Binds to two affinity states (high and low).[1]
A₁ Rat Cortex> 150Weakly binds to A₁ receptors.[1]

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cultured Cells

This protocol describes the preparation of cell membranes, which are the source of receptors for the binding assay.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 (ice-cold)

  • Protease Inhibitor Cocktail

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • 10% Sucrose solution (for cryopreservation)

  • Homogenizer

  • High-speed centrifuge

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold lysis buffer with protease inhibitors.

  • Homogenize the sample on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.

  • Resuspend the final membrane pellet in assay buffer containing 10% sucrose.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay with this compound

This protocol details a competition binding assay to determine the inhibitory constant (Ki) of this compound. This is achieved by measuring its ability to displace a known radioligand from the target receptor.

Materials:

  • Prepared cell membranes

  • Assay Buffer

  • Radioligand specific for the adenosine receptor subtype of interest (e.g., [³H]-CGS21680 for A₂A)

  • Non-labeled this compound stock solution

  • Non-specific binding control (e.g., a high concentration of a non-selective adenosine analog like NECA)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus (e.g., 96-well harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend in fresh assay buffer.[2]

  • In a 96-well plate, set up the following in a final volume of 250 µL per well:[2]

    • Total Binding: 150 µL membranes, 50 µL assay buffer, and 50 µL radioligand.

    • Non-specific Binding: 150 µL membranes, 50 µL non-specific binding control, and 50 µL radioligand.

    • Competition: 150 µL membranes, 50 µL of varying concentrations of this compound, and 50 µL radioligand.

  • The radioligand should be used at a concentration at or below its Kd for the receptor.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters for 30 minutes at 50°C.

  • Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Assay - cAMP Accumulation

This protocol measures the functional effect of this compound on adenylyl cyclase activity via A₂A or A₂B receptors (which couple to Gs to increase cAMP) or A₁ and A₃ receptors (which couple to Gi to decrease forskolin-stimulated cAMP).

Materials:

  • Cells expressing the adenosine receptor subtype of interest

  • Assay medium (e.g., DMEM)

  • This compound

  • Forskolin (B1673556) (to stimulate cAMP production in Gi-coupled receptor assays)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

  • Seed cells in a suitable plate format (e.g., 96-well plate) and grow to near confluence.

  • On the day of the assay, replace the culture medium with assay medium.

  • Pre-incubate the cells for a designated time (e.g., 30-60 minutes) at 37°C.

  • Add varying concentrations of this compound to the wells.

    • For A₂A and A₂B assays, measure the direct effect on cAMP levels.

    • For A₁ and A₃ assays, co-incubate with a fixed concentration of forskolin to stimulate baseline cAMP levels.

  • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

Visualizations

Adenosine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for each of the four adenosine receptor subtypes.

A1_A3_Signaling cluster_A1 A₁ Receptor Signaling cluster_A3 A₃ Receptor Signaling A1 Adenosine/2-Iodoadenosine R1 A₁ Receptor A1->R1 G1 Gi/o R1->G1 Activation AC1 Adenylyl Cyclase G1->AC1 Inhibition PLC1 PLC G1->PLC1 Activation cAMP1 cAMP AC1->cAMP1 PKA1 PKA cAMP1->PKA1 IP3_DAG1 IP₃/DAG PLC1->IP3_DAG1 Ca1 ↑ Ca²⁺ IP3_DAG1->Ca1 A3 Adenosine/2-Iodoadenosine R3 A₃ Receptor A3->R3 G3 Gi/q R3->G3 Activation AC3 Adenylyl Cyclase G3->AC3 Inhibition PLC3 PLC G3->PLC3 Activation cAMP3 cAMP AC3->cAMP3 PKA3 PKA cAMP3->PKA3 IP3_DAG3 IP₃/DAG PLC3->IP3_DAG3 Ca3 ↑ Ca²⁺ IP3_DAG3->Ca3

Caption: A₁ and A₃ receptor signaling pathways.

A2A_A2B_Signaling cluster_A2A A₂A Receptor Signaling cluster_A2B A₂B Receptor Signaling A2A Adenosine/2-Iodoadenosine R2A A₂A Receptor A2A->R2A G2A Gs/olf R2A->G2A Activation AC2A Adenylyl Cyclase G2A->AC2A Stimulation cAMP2A ↑ cAMP AC2A->cAMP2A PKA2A PKA cAMP2A->PKA2A CREB CREB PKA2A->CREB Phosphorylation A2B Adenosine/2-Iodoadenosine R2B A₂B Receptor A2B->R2B G2B Gs/q R2B->G2B Activation AC2B Adenylyl Cyclase G2B->AC2B Stimulation PLC2B PLC G2B->PLC2B Activation cAMP2B ↑ cAMP AC2B->cAMP2B PKA2B PKA cAMP2B->PKA2B IP3_DAG2B IP₃/DAG PLC2B->IP3_DAG2B Ca2B ↑ Ca²⁺ IP3_DAG2B->Ca2B

Caption: A₂A and A₂B receptor signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for a competition receptor binding assay using this compound.

Workflow A 1. Membrane Preparation (from cells or tissue) B 2. Assay Setup (membranes, radioligand, this compound) A->B C 3. Incubation (e.g., 60 min at 30°C) B->C D 4. Filtration & Washing (separate bound from free radioligand) C->D E 5. Scintillation Counting (quantify bound radioactivity) D->E F 6. Data Analysis (calculate IC₅₀ and Ki) E->F

Caption: Competition receptor binding assay workflow.

References

2-Iodoadenosine: A Versatile Precursor for the Synthesis of High-Affinity Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-iodoadenosine and its derivatives as precursors in the synthesis of radioligands. These radioligands are crucial tools for studying adenosine (B11128) receptors, particularly the A₂A and A₃ subtypes, which are significant targets in drug discovery for a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.

Introduction

This compound serves as a key building block for the introduction of radioisotopes, such as iodine-125 (B85253) (¹²⁵I), or for further chemical modifications to introduce other radionuclides like tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), and fluorine-18 (B77423) (¹⁸F). The 2-position of the adenosine scaffold is a critical site for modification, as substitutions at this position can significantly enhance the affinity and selectivity of the resulting ligand for specific adenosine receptor subtypes. The protocols outlined below focus on the synthesis of radioiodinated and other radiolabeled adenosine analogs, providing researchers with the necessary information to produce these valuable molecular probes.

Featured Radioligands and their Precursors

A variety of high-affinity radioligands have been synthesized using this compound or its derivatives. The following table summarizes key quantitative data for some of the most prominent examples.

RadioligandPrecursorRadioisotopeRadiochemical Yield (%)Specific ActivityBinding Affinity (Ki or Kd)Target Receptor
[¹²⁵I]I-APE2-[2-(4-aminophenyl)ethylamino]adenosine¹²⁵INot specifiedHighKd = 1.3 ± 0.1 nM (high affinity), 19 ± 4.5 nM (low affinity)A₂A Adenosine Receptor
[³H]2-CI-IB-MECAN⁶-(3-iodobenzyl)-2-chloro-2',3'-di-O-acetyl-5'-(methoxycarbonyl)adenosine³HNot specified29 Ci/mmolKi = 0.33 nMA₃ Adenosine Receptor
[¹²⁵I]MRS1898(1′R,2′R,3′S,4′R,5′S)-4-{2-chloro-6-[(3-trimethylstannylphenylmethyl)amino]purin-9-yl}-1-(methylaminocarbonyl)bicyclo[3.1.0]hexane-2,3-diol¹²⁵I76%~2000 Ci/mmolKd = 0.17 ± 0.04 nMA₃ Adenosine Receptor
[¹²⁵I]MRS5127(1'R,2'R,3'S,4'R,5'S)-4'-[2-chloro-6-(3-trimethylstannylbenzylamino)-purine]-2',3'-O-dihydroxy-bicyclo-[3.1.0]hexane¹²⁵I73%HighKd = 5.74 ± 0.97 nMA₃ Adenosine Receptor

Experimental Protocols

The following are detailed protocols for the synthesis of the necessary precursors and the final radiolabeled compounds.

Protocol 1: Synthesis of N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA)

This protocol describes the synthesis of a key intermediate for A₃ adenosine receptor ligands.

Materials:

  • Adenosine

  • 3-Iodobenzyl bromide

  • Sodium hydride

  • N,N-Dimethylformamide (DMF)

  • Methylamine (B109427)

  • Standard laboratory glassware and purification equipment

Procedure:

  • N⁶-Alkylation: Dissolve adenosine in anhydrous DMF. Add sodium hydride portion-wise at 0°C. Stir for 30 minutes, then add a solution of 3-iodobenzyl bromide in DMF. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel chromatography.

  • Uronamide Formation: The 5'-hydroxyl group is first oxidized to a carboxylic acid. The resulting acid is then coupled with methylamine using a suitable coupling agent (e.g., HATU) to form the 5'-N-methyluronamide.

  • Final Product Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radiosynthesis of [¹²⁵I]MRS1898 via Iododestannylation

This protocol details the radioiodination of a trimethylstannyl precursor to yield the high-affinity A₃ adenosine receptor agonist, [¹²⁵I]MRS1898.[1]

Materials:

  • N⁶-(3-trimethylstannylbenzyl) precursor of MRS1898

  • [¹²⁵I]Sodium iodide

  • Chloramine-T or Iodogen

  • Sodium metabisulfite

  • Phosphate (B84403) buffer (pH 7.4)

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase: Acetonitrile/water gradient

Procedure:

  • Reaction Setup: In a shielded vial, dissolve the trimethylstannyl precursor in a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Radioiodination: Add [¹²⁵I]NaI in phosphate buffer. Initiate the reaction by adding an oxidizing agent such as Chloramine-T or by using an Iodogen-coated tube. Let the reaction proceed at room temperature for 5-10 minutes.

  • Quenching: Stop the reaction by adding an aqueous solution of sodium metabisulfite.

  • Purification: Purify the reaction mixture using reverse-phase HPLC. Collect the fraction corresponding to [¹²⁵I]MRS1898.

  • Quality Control:

    • Radiochemical Purity: Analyze an aliquot of the purified product by analytical HPLC to determine the radiochemical purity.

    • Specific Activity: Measure the radioactivity and the mass of the product to calculate the specific activity (Ci/mmol).

Experimental and logical workflows

The following diagram illustrates the general workflow for the synthesis of a radioiodinated adenosine analog using the iododestannylation method.

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling & Purification Iodoadenosine This compound Modification Chemical Modifications (e.g., N6-alkylation) Iodoadenosine->Modification Stannylation Introduction of Trimethylstannyl Group Modification->Stannylation Precursor Trimethylstannyl Precursor Stannylation->Precursor Reaction Iododestannylation Reaction Precursor->Reaction Na125I [¹²⁵I]NaI Na125I->Reaction OxidizingAgent Oxidizing Agent (e.g., Chloramine-T) OxidizingAgent->Reaction Quenching Quenching Reaction->Quenching HPLC HPLC Purification Quenching->HPLC FinalProduct Radiolabeled Ligand HPLC->FinalProduct

Caption: General workflow for radioligand synthesis.

Signaling Pathways

Radioligands derived from this compound are invaluable for studying the signaling pathways of adenosine receptors. The A₂A adenosine receptor, a primary target for many of these ligands, is a G-protein coupled receptor (GPCR) that signals through the Gs protein subunit.

Upon agonist binding, the A₂A receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

The following diagram illustrates the canonical A₂A adenosine receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., [¹²⁵I]I-APE) A2AR A₂A Receptor Ligand->A2AR Binding Gs Gs Protein (α, β, γ subunits) A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Targets PKA->Downstream Phosphorylation Response Cellular Response Downstream->Response

Caption: A₂A adenosine receptor signaling pathway.

Conclusion

This compound and its derivatives are indispensable precursors for the synthesis of a wide array of high-affinity radioligands. These molecular probes have significantly advanced our understanding of adenosine receptor pharmacology and signaling. The protocols and data presented herein provide a valuable resource for researchers in academia and industry, facilitating the development and application of novel radiotracers for both basic research and clinical applications.

References

Application Notes and Protocols for the Synthesis of 2-Iodoadenosine Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Iodoadenosine phosphoramidite (B1245037), a key reagent for the incorporation of this compound into synthetic oligonucleotides. This modification serves as a versatile handle for the post-synthesis functionalization of oligonucleotides, enabling a wide range of applications in diagnostics, therapeutics, and fundamental research.

Introduction

Modified oligonucleotides are essential tools in modern molecular biology and drug development.[1][] The introduction of specific modifications can enhance their therapeutic properties, such as nuclease resistance, binding affinity, and cellular uptake.[1][][3] this compound is a particularly useful modification as the iodine atom can be readily substituted via transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[4] This allows for the site-specific attachment of a variety of moieties, including fluorophores, quenchers, and therapeutic agents, after the oligonucleotide has been synthesized.[4]

The synthesis of this compound phosphoramidite involves a multi-step process starting from adenosine, including protection of the hydroxyl and exocyclic amine groups, iodination of the C2 position of the adenine (B156593) base, and finally, phosphitylation of the 3'-hydroxyl group. Careful execution of these steps is crucial for obtaining a high-quality phosphoramidite suitable for automated oligonucleotide synthesis.[5][6]

Data Presentation

Table 1: Summary of Key Synthetic Steps and Typical Yields

StepReactionKey ReagentsTypical YieldReference
1Protection of 3',5'-hydroxyl groups1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS-Cl₂)~72%[4]
2Iodination of C2 positionN-Iodosuccinimide (NIS)VariableInferred
3Protection of 5'-hydroxyl group4,4'-Dimethoxytrityl chloride (DMT-Cl)High[7]
4Protection of 2'-hydroxyl grouptert-Butyldimethylsilyl chloride (TBDMS-Cl)High[8]
5Phosphitylation of 3'-hydroxyl group2-Cyanoethyl N,N-diisopropylchlorophosphoramidite>95%[9]

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂IN₅O₄[10]
Molecular Weight393.14 g/mol [10]
AppearanceWhite to off-white solidInferred
Mass Spectrometry (m/z)392.99340 [M+H]⁺[10]

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol describes a representative synthesis of this compound phosphoramidite starting from this compound.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (B52724)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Silica (B1680970) Gel for column chromatography

  • Anhydrous Sodium Sulfate

  • Argon or Nitrogen gas

Procedure:

  • 5'-O-DMT Protection: a. Dissolve this compound (1 eq) in anhydrous pyridine. b. Add DMT-Cl (1.1 eq) portion-wise at 0 °C under an inert atmosphere. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure. e. Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-2-Iodoadenosine.

  • 2'-O-TBDMS Protection: a. Dissolve 5'-O-DMT-2-Iodoadenosine (1 eq) in anhydrous DCM. b. Add DIPEA (1.5 eq) and TBDMS-Cl (1.2 eq) at 0 °C. c. Stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. f. Purify the residue by silica gel column chromatography to yield 5'-O-DMT-2'-O-TBDMS-2-Iodoadenosine.

  • 3'-O-Phosphitylation: a. Dry the 5'-O-DMT-2'-O-TBDMS-2-Iodoadenosine (1 eq) by co-evaporation with anhydrous acetonitrile. b. Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere. c. Add DIPEA (2.0 eq). d. Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) at 0 °C. e. Stir the reaction at room temperature for 2-4 hours. f. Quench the reaction with methanol. g. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound phosphoramidite. i. The crude product can be purified by precipitation from a cold non-polar solvent (e.g., hexane).

Protocol 2: Incorporation of this compound Phosphoramidite into Oligonucleotides

This protocol outlines the general procedure for using this compound phosphoramidite in an automated DNA/RNA synthesizer.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • This compound phosphoramidite solution in anhydrous acetonitrile

Procedure:

  • Instrument Setup: a. Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). b. Install the phosphoramidite solution on a designated port on the DNA/RNA synthesizer.

  • Oligonucleotide Synthesis Cycle: a. Program the desired oligonucleotide sequence into the synthesizer, indicating the position for the incorporation of this compound. b. The synthesis proceeds through the standard four steps: detritylation, coupling, capping, and oxidation.[5][6] c. During the coupling step at the desired position, the this compound phosphoramidite is delivered to the synthesis column and coupled to the growing oligonucleotide chain. The coupling time for modified phosphoramidites may need to be extended to ensure high coupling efficiency.[5]

  • Cleavage and Deprotection: a. After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard protocols (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: a. The crude oligonucleotide containing the this compound modification is purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Mandatory Visualizations

Synthesis_of_2_Iodoadenosine_Phosphoramidite Adenosine Adenosine Protected_Adenosine 3',5'-O-TIPS-Adenosine Adenosine->Protected_Adenosine TIPS-Cl₂ Iodinated_Adenosine 2-Iodo-3',5'-O-TIPS-Adenosine Protected_Adenosine->Iodinated_Adenosine NIS Deprotected_Iodoadenosine This compound Iodinated_Adenosine->Deprotected_Iodoadenosine Deprotection DMT_Protected 5'-O-DMT-2-Iodoadenosine Deprotected_Iodoadenosine->DMT_Protected DMT-Cl TBDMS_Protected 5'-O-DMT-2'-O-TBDMS-2-Iodoadenosine DMT_Protected->TBDMS_Protected TBDMS-Cl Phosphoramidite This compound Phosphoramidite TBDMS_Protected->Phosphoramidite Phosphitylation

Caption: Synthetic pathway for this compound phosphoramidite.

Oligonucleotide_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (this compound Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Cleavage Cleavage & Deprotection Oxidation->Cleavage Repeat n times Start Solid Support (CPG) Start->Detritylation Purification Purification (HPLC/PAGE) Cleavage->Purification Final_Product Modified Oligonucleotide Purification->Final_Product

Caption: Workflow for incorporating this compound into oligonucleotides.

Applications in Research and Drug Development

Oligonucleotides containing this compound are valuable tools for a variety of applications:

  • Site-Specific Labeling: The iodine atom serves as a reactive site for the introduction of fluorescent dyes, quenchers, biotin, or other reporter molecules via Sonogashira coupling.[4] This enables the development of diagnostic probes and tools for studying nucleic acid structure and function.

  • Therapeutic Development: Modified oligonucleotides are a growing class of therapeutics.[11][12] The ability to attach specific ligands or drug molecules to an oligonucleotide via the 2-iodo-handle can improve its targeting, cellular uptake, and therapeutic efficacy.[1][3] For example, conjugating a targeting ligand can direct an antisense oligonucleotide to a specific cell type, reducing off-target effects.[3]

  • Structural Biology: The introduction of heavy atoms like iodine can be used in X-ray crystallography to solve the phase problem and determine the three-dimensional structure of nucleic acids and their complexes.

  • Cross-linking Studies: The this compound moiety can be a precursor for generating photo-cross-linking agents to study nucleic acid-protein interactions.

Conclusion

The synthesis of this compound phosphoramidite provides a robust method for incorporating a versatile chemical handle into synthetic oligonucleotides. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and drug development professionals to utilize this valuable building block in their work, paving the way for new advancements in diagnostics, therapeutics, and our fundamental understanding of nucleic acid biology.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodoadenosine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is renowned for its mild reaction conditions and broad functional group tolerance.[3] These characteristics make it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures.

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-iodoadenosine with various terminal alkynes. The resulting 2-alkynyladenosine derivatives are of significant interest due to their potential as modulators of adenosine (B11128) receptors, particularly the A1 and A2A subtypes, which are implicated in a variety of physiological processes and are attractive targets for therapeutic intervention.

Applications in Drug Discovery

The synthesized 2-alkynyladenosine derivatives serve as valuable scaffolds for the development of novel therapeutics. The introduction of an alkynyl substituent at the C-2 position of adenosine can significantly alter the molecule's affinity and selectivity for adenosine receptor subtypes. For instance, studies have shown that 2-alkynyladenosines can exhibit potent binding to A1 and A2A adenosine receptors.

Modulation of these receptors is a key strategy in the development of drugs for a range of conditions, including:

  • Cardiovascular diseases: Adenosine plays a crucial role in regulating heart rate and blood flow.

  • Neurodegenerative disorders: A2A receptor antagonists are being investigated for their potential in treating Parkinson's disease.

  • Inflammatory diseases: A2A receptor agonists have shown anti-inflammatory effects.

  • Oncology: Some adenosine receptor modulators are being explored as potential anti-cancer agents.

The Sonogashira coupling provides a straightforward method to generate a library of diverse 2-alkynyladenosine derivatives for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds with desired pharmacological profiles.

Quantitative Data Summary

The following table summarizes representative data for the Sonogashira coupling of protected this compound (2',3',5'-tri-O-acetyl-2-iodoadenosine) with various terminal alkynes. The use of protecting groups on the ribose unit is common to prevent side reactions and improve solubility in organic solvents.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTime (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF485
21-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF578
33-Butyn-1-olPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF672
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF665
5(Trimethylsilyl)acetylenePd(PPh₃)₄ (3)CuI (5)DIPATHF392

Note: Yields are for the coupled product after purification. Reaction conditions may require optimization for different substrates.

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of 2',3',5'-Tri-O-acetyl-2-iodoadenosine

This protocol describes a general method for the coupling of a terminal alkyne with protected this compound.

Materials:

  • 2',3',5'-Tri-O-acetyl-2-iodoadenosine

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add 2',3',5'-tri-O-acetyl-2-iodoadenosine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (DMF or THF) to dissolve the solids. Add the amine base (e.g., Et₃N, 2-3 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Acetyl Groups

To obtain the final 2-alkynyladenosine, the acetyl protecting groups must be removed.

Materials:

Procedure:

  • Dissolve the purified protected 2-alkynyladenosine in methanol.

  • Add a solution of saturated methanolic ammonia or a catalytic amount of sodium methoxide.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid if sodium methoxide was used.

  • Concentrate the solution under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Deprotection A Combine 2',3',5'-tri-O-acetyl-2-iodoadenosine, Pd catalyst, and CuI in a dry Schlenk flask B Establish inert atmosphere (evacuate and backfill with Ar/N2) A->B C Add anhydrous solvent, base (Et3N), and terminal alkyne B->C D Stir at room temperature or heat C->D E Monitor reaction by TLC D->E F Dilute with organic solvent and filter through celite E->F G Wash with aq. NH4Cl and brine F->G H Dry, concentrate, and purify by column chromatography G->H I Treat with methanolic ammonia or NaOMe in MeOH H->I J Purify final 2-alkynyladenosine I->J

General workflow for the synthesis of 2-alkynyladenosines.
Signaling Pathways of A1 and A2A Adenosine Receptors

The synthesized 2-alkynyladenosine derivatives can modulate the signaling of A1 and A2A adenosine receptors. These G-protein coupled receptors (GPCRs) have opposing effects on the intracellular concentration of cyclic adenosine monophosphate (cAMP).

G cluster_A1 A1 Adenosine Receptor Signaling cluster_A2A A2A Adenosine Receptor Signaling A1_Ligand 2-Alkynyladenosine (Agonist) A1R A1 Receptor A1_Ligand->A1R Binds Gi Gi Protein A1R->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP PKA_inhib PKA (Inactive) cAMP_dec->PKA_inhib Response_A1 Cellular Response PKA_inhib->Response_A1 A2A_Ligand 2-Alkynyladenosine (Agonist) A2AR A2A Receptor A2A_Ligand->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC_act Adenylyl Cyclase (Activated) Gs->AC_act Activates cAMP_inc ↑ cAMP PKA_act PKA (Active) cAMP_inc->PKA_act Response_A2A Cellular Response PKA_act->Response_A2A

Opposing effects of A1 and A2A receptor activation on cAMP levels.

References

Application of 2-Iodoadenosine Derivatives in Adenosine A3 Receptor Agonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and cardiovascular disorders.[1][2][3] The development of selective agonists for the A3AR has been crucial for elucidating its physiological roles and therapeutic potential. Among the various classes of A3AR agonists, derivatives of 2-Iodoadenosine have demonstrated high potency and selectivity, making them invaluable tools in A3AR research and drug development.

Notably, N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) are prototypical highly selective A3AR agonists that incorporate an iodobenzyl moiety.[4][5] This application note provides an overview of the use of these this compound analogs in A3AR studies, including their binding affinities, signaling pathways, and detailed protocols for their experimental application.

Data Presentation: Binding Affinities of this compound Analogs

The following tables summarize the binding affinities of key this compound derivatives for the human A3 adenosine receptor. The Ki value represents the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Table 1: Binding Affinity of A3AR Agonists

CompoundReceptor SubtypeKi (nM)SpeciesCell TypeReference
IB-MECA Human A359HumanCHO cells
Cl-IB-MECA Human A30.33RatRecombinant
[¹²⁵I]I-AB-MECA Human A30.59 (Kd)HumanHEK-293 cells
2-Chloro-N6-phenethylAdo (15) Human A30.024HumanRecombinant

Table 2: Selectivity of A3AR Agonists

CompoundSelectivity (A3 vs A1)Selectivity (A3 vs A2A)SpeciesReference
IB-MECA ~50-fold~50-foldRat
Cl-IB-MECA 2500-fold1400-foldRat
2-Chloro-N6-phenethylAdo (15) HighHighHuman

Signaling Pathways

Activation of the A3AR by agonists such as this compound derivatives initiates a cascade of intracellular signaling events. The A3AR primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC) and D (PLD), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC). The receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2, through a mechanism involving PI3K and Ras.

A3AR_Signaling cluster_membrane Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_mapk MAPK Pathway A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Gq Gq Protein A3AR->Gq PI3K PI3K A3AR->PI3K Activates Agonist This compound Analog (e.g., Cl-IB-MECA) Agonist->A3AR Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anticancer effects) PKA->Cellular_Response Phosphorylates Targets PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Ca_PKC->Cellular_Response Phosphorylates Targets Ras Ras PI3K->Ras Activates ERK ERK1/2 Ras->ERK Activates ERK->Cellular_Response Phosphorylates Targets

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the A3 adenosine receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow prep 1. Membrane Preparation - Culture cells expressing human A3AR (e.g., HEK-293, CHO). - Harvest and homogenize cells in ice-cold buffer. reagents 2. Reagent Preparation - Prepare binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). - Prepare radioligand ([¹²⁵I]I-AB-MECA) at a fixed concentration (near its Kd). - Prepare serial dilutions of the test compound. prep->reagents incubation 3. Incubation - In a 96-well plate, add:  - 50 µL Binding Buffer  - 50 µL Test Compound (or vehicle for total binding, or non-specific ligand for non-specific binding)  - 50 µL Radioligand  - 150 µL Cell Membrane Suspension (50-100 µg protein) - Incubate at room temperature for 2 hours. reagents->incubation filtration 4. Filtration - Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester. - Wash filters 3x with ice-cold binding buffer to remove unbound radioligand. incubation->filtration counting 5. Scintillation Counting - Place filters in scintillation vials with scintillation cocktail. - Measure radioactivity using a scintillation counter. filtration->counting analysis 6. Data Analysis - Calculate specific binding = Total binding - Non-specific binding. - Plot percent specific binding vs. log concentration of the test compound. - Determine IC50 value from the curve. - Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd). counting->analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Materials:

    • Cell membranes from cells stably expressing the human A3AR (e.g., HEK-293 or CHO cells).

    • Radioligand: [¹²⁵I]I-AB-MECA (N6-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-N-methyluronamide).

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Test compounds (this compound analogs).

    • Non-specific binding control: 10 µM IB-MECA.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compound in the binding buffer.

    • In a 96-well plate, set up triplicate wells for total binding (vehicle), non-specific binding (10 µM IB-MECA), and each concentration of the test compound.

    • Add 50 µL of the appropriate test compound dilution, vehicle, or non-specific control to the wells.

    • Add 50 µL of the radioligand ([¹²⁵I]I-AB-MECA) at a concentration close to its Kd value.

    • Initiate the binding reaction by adding 150 µL of the cell membrane suspension (containing 50-100 µg of protein) to each well.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Inhibition of Adenylyl Cyclase (cAMP Assay)

This assay measures the ability of A3AR agonists to inhibit the production of cAMP, a key downstream signaling molecule.

cAMP_Assay_Workflow cell_prep 1. Cell Preparation - Seed cells expressing human A3AR into a 96-well plate. - Grow to 80-90% confluency. pre_incubation 2. Pre-incubation - Wash cells with assay buffer. - Pre-incubate with various concentrations of the test A3AR agonist for 15-30 minutes. cell_prep->pre_incubation stimulation 3. Stimulation - Add a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to all wells (except basal control) to stimulate adenylyl cyclase. - Incubate for an additional 15-30 minutes. pre_incubation->stimulation lysis_detection 4. Cell Lysis and cAMP Detection - Lyse the cells according to the cAMP assay kit protocol. - Measure intracellular cAMP levels using a suitable detection method (e.g., ELISA, HTRF). stimulation->lysis_detection analysis 5. Data Analysis - Plot cAMP levels vs. log concentration of the test agonist. - Determine the EC50 value (concentration for 50% of maximal inhibition). - Determine the maximal inhibition (Emax). lysis_detection->analysis

Caption: Experimental Workflow for cAMP Functional Assay.

Detailed Methodology:

  • Materials:

    • Whole cells stably expressing the human A3AR.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds (A3AR agonists).

    • A commercial cAMP assay kit (e.g., ELISA or HTRF-based).

  • Procedure:

    • Seed the A3AR-expressing cells in a 96-well plate and grow them to the desired confluency.

    • On the day of the experiment, wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test A3AR agonist for 15-30 minutes at 37°C. Include wells for basal (vehicle only) and forskolin-only controls.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control to stimulate adenylyl cyclase.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Terminate the reaction and lyse the cells according to the instructions of the cAMP assay kit.

    • Measure the intracellular cAMP levels using the detection method provided by the kit (e.g., reading absorbance for ELISA or fluorescence for HTRF).

  • Data Analysis:

    • Normalize the data to the forskolin-only control (representing 100% stimulation).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect) and Emax (the maximal inhibition) from the dose-response curve.

Conclusion

This compound derivatives, particularly IB-MECA and Cl-IB-MECA, are indispensable tools for studying the A3 adenosine receptor. Their high affinity and selectivity allow for precise investigation of A3AR-mediated signaling and function. The detailed protocols provided herein for radioligand binding and functional cAMP assays offer a robust framework for researchers to characterize novel A3AR agonists and explore their therapeutic potential. These methodologies, combined with an understanding of the underlying signaling pathways, will continue to advance the field of A3AR pharmacology and drug discovery.

References

Development of Fluorescent Probes from 2-Iodoadenosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of fluorescent probes derived from 2-iodoadenosine. These probes are valuable tools for studying a variety of biological systems, particularly in the field of G protein-coupled receptor (GPCR) research.

Introduction

This compound serves as a versatile scaffold for the synthesis of fluorescent probes. The iodine atom at the 2-position of the adenine (B156593) base is amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the facile introduction of a wide variety of fluorescent moieties via a terminal alkyne, enabling the creation of tailored probes for specific biological targets. These fluorescent adenosine (B11128) analogs have been successfully employed in various applications, including receptor binding assays, fluorescence microscopy, and flow cytometry.

Data Presentation

The following tables summarize the quantitative data for representative fluorescent probes derived from this compound and other adenosine analogs.

Table 1: Spectroscopic Properties of 2-Substituted Adenosine Fluorescent Probes

Probe NameFluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference
A-3CPhPhenylpropyl228, 274, 292295, 3870.0116.22[1]
A-4CPhPhenylbutyl--0.0077.13[1]
Alexa488-APECAlexa Fluor 488~495~519--[2]
MRS7774 (12)JaneliaFluor646~646~664--[3]
MRS7535 (19)Sulfo-Cy7~750~7730.88-[3]

Note: '-' indicates data not reported in the cited literature.

Table 2: Binding Affinities of this compound Derived Fluorescent Probes for Adenosine Receptors

Probe NameReceptor SubtypeAssay TypeKᵢ (nM)Reference
Alexa488-APECAdenosine A₂ₐRadioligand Binding149 ± 27
Alexa488-APECAdenosine A₃Radioligand Binding240 ± 160
MRS7774 (12)Adenosine A₂ₐRadioligand Binding144 - 316
MRS7535 (19)Adenosine A₃Radioligand Binding21.6

Experimental Protocols

Protocol 1: Synthesis of a 2-Alkynyladenosine Fluorescent Probe via Sonogashira Coupling

This protocol describes a general method for the synthesis of a 2-alkynyladenosine fluorescent probe from this compound and an alkyne-functionalized fluorophore.

Materials:

  • This compound

  • Alkyne-functionalized fluorophore (e.g., Dansyl alkyne, BODIPY alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Anhydrous base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol (B129727), ethyl acetate (B1210297), hexanes)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous, degassed solvent.

  • Addition of Reagents: To the stirred solution, add the alkyne-functionalized fluorophore (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and copper(I) iodide (0.1-0.2 equivalents).

  • Initiation of Reaction: Add the anhydrous base (2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst. Subsequently, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-alkynyladenosine fluorescent probe.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Purification of Fluorescently Labeled Adenosine Analogs by HPLC

This protocol provides a general method for the purification of fluorescently labeled adenosine analogs using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude fluorescently labeled adenosine analog

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or triethylammonium (B8662869) acetate (TEAA) buffer

  • C18 reverse-phase HPLC column

  • HPLC system with a UV-Vis or fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method Setup:

    • Mobile Phase A: Water with 0.1% TFA or an appropriate concentration of TEAA buffer.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or an appropriate concentration of TEAA buffer.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the specific probe and may require optimization.

    • Flow Rate: A typical flow rate for an analytical column is 1 mL/min.

    • Detection: Set the detector to monitor the absorbance at the λₘₐₓ of the fluorophore and the nucleoside (around 260 nm). If a fluorescence detector is available, set the excitation and emission wavelengths appropriately for the fluorophore.

  • Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect fractions corresponding to the major peak that absorbs at both the nucleoside and fluorophore wavelengths.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified fluorescent probe as a solid.

Protocol 3: Cellular Imaging of Adenosine A₂ₐ Receptors using a Fluorescent Antagonist

This protocol outlines a general procedure for imaging adenosine A₂ₐ receptors in live cells using a fluorescently labeled antagonist.

Materials:

  • Cells expressing the adenosine A₂ₐ receptor (e.g., HEK293-A₂ₐR cells)

  • Fluorescent A₂ₐR antagonist (e.g., a derivative of preladenant (B1679076) or ZM241385)

  • Cell culture medium

  • Hank's Buffered Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Confocal microscope with appropriate laser lines and filters

  • Unlabeled antagonist (e.g., ZM241385) for competition experiments

Procedure:

  • Cell Culture: Plate the A₂ₐR-expressing cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them until they reach the desired confluency.

  • Cell Washing: Before labeling, gently wash the cells twice with pre-warmed HBSS or PBS to remove any residual media components.

  • Labeling: Incubate the cells with the fluorescent antagonist at a suitable concentration (typically in the low nanomolar to micromolar range, to be determined empirically) in HBSS or cell culture medium for 10-30 minutes at 37°C. For competition experiments, pre-incubate a separate set of cells with a high concentration (e.g., 1 µM) of an unlabeled antagonist for 15-30 minutes before adding the fluorescent probe.

  • Washing: Gently wash the cells three times with pre-warmed HBSS or PBS to remove the unbound fluorescent probe.

  • Imaging: Immediately image the cells using a confocal microscope. Use the appropriate laser line to excite the fluorophore and set the emission detector to capture the fluorescence signal. Acquire images of both the total binding and the non-specific binding (in the presence of the unlabeled antagonist).

  • Image Analysis: Analyze the images to observe the localization of the fluorescent probe. Specific binding to the A₂ₐ receptors is determined by subtracting the fluorescence intensity of the non-specific binding sample from the total binding sample.

Mandatory Visualization

Synthesis_of_Fluorescent_Probe Two_Iodoadenosine This compound Sonogashira_Coupling Sonogashira Coupling Two_Iodoadenosine->Sonogashira_Coupling Alkyne_Fluorophore Alkyne-Functionalized Fluorophore Alkyne_Fluorophore->Sonogashira_Coupling Catalyst_System Pd Catalyst Cu(I) Iodide Base Catalyst_System->Sonogashira_Coupling Crude_Product Crude Fluorescent Probe Sonogashira_Coupling->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Probe Pure Fluorescent Probe Purification->Pure_Probe

Caption: Synthetic workflow for 2-alkynyladenosine fluorescent probes.

Cellular_Imaging_Workflow Start Start Plate_Cells Plate A₂ₐR-expressing cells Start->Plate_Cells Wash_Cells1 Wash cells with buffer Plate_Cells->Wash_Cells1 Add_Probe Incubate with fluorescent antagonist Wash_Cells1->Add_Probe Competition Pre-incubate with unlabeled antagonist (for control) Wash_Cells1->Competition Wash_Cells2 Wash to remove unbound probe Add_Probe->Wash_Cells2 Competition->Add_Probe Image_Cells Image with confocal microscope Wash_Cells2->Image_Cells Analyze Analyze receptor localization Image_Cells->Analyze End End Analyze->End

Caption: Experimental workflow for cellular imaging of A₂ₐ receptors.

A2A_Receptor_Signaling Fluorescent_Agonist Fluorescent Agonist (e.g., Alexa488-APEC) A2A_Receptor Adenosine A₂ₐ Receptor Fluorescent_Agonist->A2A_Receptor binds G_Protein Gs Protein A2A_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Phospho_CREB Phosphorylated CREB CREB->Phospho_CREB Gene_Transcription Gene Transcription Phospho_CREB->Gene_Transcription regulates

Caption: A₂ₐ receptor signaling pathway activated by a fluorescent agonist.

References

Application Note: Measuring the Effect of 2-Iodoadenosine on cAMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger crucial for various cellular signaling pathways. Its intracellular concentration is tightly regulated, primarily through its synthesis by adenylyl cyclase and its degradation by phosphodiesterases. G-protein coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate adenylyl cyclase activity. GPCRs that couple to the stimulatory G-protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.

The adenosine A2A receptor is a Gs-coupled receptor that plays a significant role in various physiological processes, including inflammation, neurotransmission, and vasodilation. Activation of the A2A receptor by adenosine or synthetic agonists leads to the stimulation of adenylyl cyclase and a subsequent rise in intracellular cAMP. 2-Iodoadenosine is a synthetic analog of adenosine that acts as an agonist at adenosine receptors, with a notable affinity for the A2A subtype. Understanding the potency and efficacy of this compound in stimulating cAMP production is essential for its characterization as a pharmacological tool and its potential development as a therapeutic agent.

This application note provides a detailed protocol for measuring the effect of this compound on intracellular cAMP levels in a cell-based assay. The described methodology is applicable for determining the dose-response relationship and calculating the EC50 value of this compound.

Signaling Pathway

The binding of this compound to the A2A adenosine receptor initiates a signaling cascade that results in the production of intracellular cAMP. This pathway is a classic example of Gs-protein coupled receptor signaling.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds Gs_protein Gs Protein (αβγ) A2A_Receptor->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gsa_GTP Gαs-GTP Gs_protein->Gsa_GTP GDP/GTP Exchange Gbg Gβγ Gs_protein->Gbg Gsa_GTP->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Signaling pathway of this compound-induced cAMP production.

Data Presentation

The following table presents illustrative quantitative data on the dose-dependent effect of this compound on cAMP accumulation. This data is intended to serve as an example of expected results from the described protocol. Actual experimental results may vary.

This compound Conc. (nM)Mean Luminescence (RLU)Standard DeviationCalculated cAMP Conc. (nM)
0850,00045,0000.5
0.1825,00040,0000.8
1650,00035,0005.2
3450,00028,00015.8
10250,00018,00035.1
30150,00012,00055.6
10090,0008,00078.3
30075,0006,50085.2
100070,0006,00087.1

Illustrative EC50 Calculation:

ParameterValue
EC50 ~5 nM

Note: The EC50 value is an estimation based on the illustrative data and should be determined experimentally.

Experimental Protocols

This section details the methodology for measuring cAMP levels in response to this compound using a commercially available luminescence-based assay, such as the cAMP-Glo™ Assay from Promega.

Experimental Workflow

experimental_workflow start Start cell_culture Culture and Seed HEK293T cells expressing A2A Receptor start->cell_culture prepare_reagents Prepare this compound serial dilutions and cAMP standards cell_culture->prepare_reagents cell_treatment Treat cells with This compound and controls prepare_reagents->cell_treatment incubation Incubate at 37°C cell_treatment->incubation lysis Lyse cells and induce PKA activity with Detection Solution incubation->lysis read_luminescence Add Kinase-Glo® Reagent and measure luminescence lysis->read_luminescence data_analysis Analyze data: Generate standard curve, calculate cAMP concentrations, and determine EC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for measuring cAMP levels.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing the human adenosine A2A receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • This compound: Stock solution in DMSO.

  • cAMP Standard: Provided with the cAMP assay kit.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: For example, cAMP-Glo™ Assay (Promega, Cat. No. V1501) or similar.

  • Luminometer: Plate reader capable of measuring luminescence.

Detailed Protocol

1. Cell Culture and Seeding:

1.1. Culture HEK293T-A2A cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. 1.2. Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. 1.3. Resuspend the cells in fresh culture medium and perform a cell count. 1.4. Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. 1.5. Incubate the plate overnight at 37°C with 5% CO2.

2. Reagent Preparation:

2.1. This compound Dilution Series:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform a serial dilution in assay buffer (e.g., DMEM with 0.1% BSA and 500 µM IBMX) to obtain a range of concentrations (e.g., from 1 pM to 10 µM). Prepare a vehicle control (DMSO in assay buffer).

2.2. cAMP Standard Curve:

  • Prepare a serial dilution of the cAMP standard in assay buffer according to the manufacturer's instructions. This will be used to generate a standard curve to convert luminescence readings to cAMP concentrations.

3. Cell Treatment:

3.1. Carefully aspirate the culture medium from the wells. 3.2. Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. 3.3. Add 50 µL of the cAMP standard dilutions to separate wells for the standard curve. 3.4. Incubate the plate at 37°C for 15-30 minutes.

4. cAMP Measurement (using cAMP-Glo™ Assay as an example):

4.1. Equilibrate the plate and the cAMP-Glo™ Assay reagents to room temperature. 4.2. Add 20 µL of cAMP-Glo™ Lysis Buffer to each well. 4.3. Mix the plate on an orbital shaker for 2 minutes. 4.4. Incubate at room temperature for 10 minutes to ensure complete cell lysis. 4.5. Add 20 µL of cAMP-Glo™ Detection Solution (containing protein kinase A) to each well. 4.6. Mix the plate on an orbital shaker for 2 minutes. 4.7. Incubate at room temperature for 20 minutes. 4.8. Add 40 µL of Kinase-Glo® Reagent to each well. 4.9. Mix the plate on an orbital shaker for 2 minutes. 4.10. Incubate at room temperature for 10 minutes. 4.11. Measure the luminescence of each well using a plate luminometer.

5. Data Analysis:

5.1. Standard Curve: Plot the luminescence readings of the cAMP standards against their known concentrations. Perform a non-linear regression (e.g., four-parameter logistic fit) to generate a standard curve. 5.2. cAMP Concentration Calculation: Use the standard curve to interpolate the cAMP concentration in the wells treated with this compound. 5.3. Dose-Response Curve: Plot the calculated cAMP concentrations against the logarithm of the this compound concentrations. 5.4. EC50 Determination: Perform a non-linear regression on the dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Conclusion

The protocol described in this application note provides a robust and reliable method for quantifying the effect of this compound on intracellular cAMP levels. By following this methodology, researchers can accurately determine the potency and efficacy of this compound as an adenosine A2A receptor agonist. This information is critical for the pharmacological characterization of this compound and for its further investigation in drug discovery and development programs.

Assessing the Cytotoxicity of 2-Iodoadenosine Derivatives in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 2-Iodoadenosine derivatives on cultured cells. This document includes detailed protocols for key cytotoxicity assays, a summary of reported efficacy, and visual representations of experimental workflows and the underlying molecular pathways.

Introduction

This compound, a halogenated purine (B94841) nucleoside, and its derivatives are a class of compounds with considerable interest in cancer research due to their potential as cytotoxic agents.[1] Like other nucleoside analogues, their mechanism of action often involves interference with cellular metabolism and the induction of programmed cell death, or apoptosis.[2] A thorough assessment of their cytotoxic potential is a critical step in the preclinical evaluation of these compounds as potential therapeutic agents. This guide outlines the standard methodologies for such an assessment.

Data Presentation: Cytotoxicity of Adenosine (B11128) Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process, such as cell growth, by 50%. The following tables summarize the reported IC50 values for 2-halogenated adenosine derivatives and other related analogues in various cancer cell lines.

Table 1: IC50 Values of 2-Halogenated Deoxyadenosine Analogues in CCRF-CEM Human T-lymphoblastoid Cells

CompoundIC50 (µM)Reference
2-chloro-2'-deoxyadenosine0.045[3]
2-bromo-2'-deoxyadenosine0.068[3]

Table 2: IC50 Values of Various Adenosine Analogues in Different Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-fluoro-9-deazaadenosineL1210 leukemia1.5[4]
P388 leukemia0.9
CCRF-CEM lymphoblastic leukemia0.3
B16F10 melanoma5
7-methyl-9-deazaadenosineL1210 leukemia0.4
P388 leukemia0.7
CCRF-CEM lymphoblastic leukemia0.3
B16F10 melanoma1.5
7-benzyl-9-deazaadenosineL1210 leukemia0.07
P388 leukemia0.1
CCRF-CEM lymphoblastic leukemia0.2
B16F10 melanoma1.5

Experimental Protocols

A multi-faceted approach is recommended to comprehensively assess the cytotoxicity of this compound derivatives, examining effects on cell viability, membrane integrity, and the induction of apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the cytotoxicity of novel compounds.

experimental_workflow General Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates treatment Incubation of Cells with Compounds (e.g., 24, 48, 72 hours) cell_culture->treatment compound_prep Preparation of this compound Derivative Serial Dilutions compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase Activity Assay (Apoptosis) treatment->caspase data_analysis Absorbance/Luminescence Reading mtt->data_analysis ldh->data_analysis caspase->data_analysis ic50 IC50 Value Calculation data_analysis->ic50 apoptosis_pathway Intrinsic Apoptosis Pathway Induced by this compound Derivatives cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Outcome compound This compound Derivatives dna_damage DNA Damage / Metabolic Stress compound->dna_damage bcl2_family Modulation of Bcl-2 Family Proteins dna_damage->bcl2_family momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Iodoadenosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodoadenosine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses the most common causes of low yield in the synthesis of this compound, typically prepared via the diazotization of 2-aminoadenosine (B16350) followed by an iodination reaction (a variation of the Sandmeyer reaction).

Q1: My reaction yields are consistently low. What are the most critical parameters to check?

A1: Low yields in this synthesis often stem from the instability of the intermediate diazonium salt. The most critical parameters to control are:

  • Temperature: The diazotization reaction must be kept cold, typically between 0-5 °C. Higher temperatures lead to rapid decomposition of the diazonium salt, forming undesired byproducts.

  • Purity of Starting Material: Ensure your 2-aminoadenosine is pure and free of any residual nucleophiles that could react with the diazonium intermediate.

  • Reagent Stoichiometry: The molar ratios of your starting material, acid, sodium nitrite (B80452), and iodide source are crucial. An excess of the nitrosating agent is often used, but large excesses can lead to side reactions.

  • Acidic Conditions: A strong acidic medium is necessary for the in situ formation of nitrous acid and to stabilize the diazonium salt.

Q2: I observe a dark precipitate or intense coloration in my reaction mixture. What could be the cause?

A2: The formation of a dark precipitate or a colored solution is often indicative of side reactions, primarily:

  • Decomposition of the Diazonium Salt: As mentioned, if the temperature is not strictly controlled, the diazonium salt can decompose, leading to a complex mixture of polymeric materials.

  • Azo Coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic rings. In this case, it can react with unreacted 2-aminoadenosine or the product this compound to form colored azo compounds. To minimize this, ensure efficient stirring and a controlled addition rate of the nitrite solution to prevent localized high concentrations of the diazonium salt.

Q3: My analytical data (e.g., NMR, LC-MS) shows multiple unexpected peaks. What are the likely side products?

A3: Besides the desired this compound, several side products can form:

  • 2-Hydroxyadenosine (Isoguanosine): If water is present and attacks the diazonium salt, it can lead to the formation of the corresponding hydroxyl compound.

  • Adenosine: If a source of hydrogen is available, a reduction of the diazonium salt can occur, leading to the formation of adenosine.

  • Azo-coupled Dimers: As mentioned in Q2, self-coupling of the diazonium salt with the starting material or product can lead to dimeric azo compounds.

  • Products from Reaction with Solvent: If the reaction is run in a nucleophilic solvent, the solvent itself might react with the diazonium salt.

Q4: Should I use protecting groups for the ribose hydroxyls?

A4: The use of protecting groups on the 2', 3', and 5'-hydroxyl groups of the ribose sugar is highly recommended. Acetyl or other ester-based protecting groups are commonly used. These groups:

  • Increase Solubility: The protected nucleoside is more soluble in the organic solvents often used for nonaqueous diazotization, leading to a more homogeneous reaction.

  • Prevent Side Reactions: The hydroxyl groups are nucleophilic and could potentially react with the diazonium intermediate or other electrophiles in the reaction mixture. Protecting them prevents these unwanted side reactions.

  • Simplify Purification: The increased lipophilicity of the protected product can facilitate purification by silica (B1680970) gel chromatography.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the diazotization of 2-aminoadenosine? A: The reaction should be maintained at a low temperature, ideally between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate.

Q: What is a common purification method for this compound? A: Purification is typically achieved using column chromatography on silica gel. A solvent system such as dichloromethane (B109758)/methanol or ethyl acetate/hexane is commonly employed. For oligonucleotides containing this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is often used.

Q: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material (2-aminoadenosine). A UV lamp can be used for visualization.

Q: Is it better to use aqueous or nonaqueous conditions for the diazotization? A: Nonaqueous conditions, for instance using an organic nitrite source like tert-butyl nitrite in an organic solvent, can offer better control and potentially higher yields, especially when working with protected nucleosides that have better solubility in organic solvents.

Data Summary Table

The following table summarizes reaction parameters from a literature procedure for a related synthesis, which can serve as a starting point for optimization.

ParameterValue/ConditionExpected YieldReference
Starting Material 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine>45% (for 2-iodo product)Robins et al.
Diazotizing Agent tert-butyl nitrite (TBN) or sodium nitrite-Robins et al.
Iodide Source Antimony triiodide (SbI₃) in diiodomethane (B129776) (CH₂I₂) and THF-Robins et al.
Solvent Dichloromethane (CH₂Cl₂) and Tetrahydrofuran (THF)-Robins et al.
Temperature Not explicitly stated, but diazotizations are typically at 0-5°C-General Knowledge
Catalyst Antimony trihalide (SbX₃) was found to be highly beneficial-Robins et al.

Experimental Protocols

Protocol 1: Nonaqueous Diazotization of a Protected 2-Aminopurine Nucleoside

This protocol is adapted from the work of Robins et al. for the synthesis of a 2-iodo-6-chloropurine nucleoside derivative, which is a close analog of this compound.

Materials:

  • 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine

  • Antimony triiodide (SbI₃)

  • Diiodomethane (CH₂I₂)

  • Tetrahydrofuran (THF), anhydrous

  • tert-butyl nitrite (TBN) or Sodium Nitrite (NaNO₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane)

Procedure:

  • Dissolve the protected 2-amino-6-chloropurine (B14584) nucleoside in a mixture of anhydrous CH₂I₂ and THF.

  • Add SbI₃ to the solution.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add the diazotizing agent (tert-butyl nitrite or sodium nitrite) to the cooled solution with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2-iodo-6-chloropurine nucleoside.

  • If the final product is this compound, subsequent steps for deprotection of the acetyl groups and ammonolysis of the 6-chloro group would be necessary.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_temp Is Reaction Temperature Consistently 0-5°C? start->check_temp check_reagents Are Starting Material & Reagents Pure? check_temp->check_reagents Yes adjust_temp Action: Improve Cooling & Monitoring check_temp->adjust_temp No check_stoichiometry Is Reagent Stoichiometry Correct? check_reagents->check_stoichiometry Yes purify_sm Action: Recrystallize/Purify Starting Material check_reagents->purify_sm No check_side_reactions Evidence of Side Reactions? (Color Change, Precipitate) check_stoichiometry->check_side_reactions Yes adjust_ratios Action: Optimize Molar Ratios of NaNO2 and Iodide Source check_stoichiometry->adjust_ratios No optimize_conditions Action: Ensure Efficient Stirring, Slow Addition of Nitrite check_side_reactions->optimize_conditions Yes solution Yield Improved check_side_reactions->solution No adjust_temp->check_reagents purify_sm->check_stoichiometry adjust_ratios->check_side_reactions optimize_conditions->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

General Experimental Workflow

synthesis_workflow start Start: Protected 2-Aminoadenosine diazotization 1. Diazotization (e.g., NaNO2, Acid, 0-5°C) start->diazotization intermediate Intermediate: Diazonium Salt diazotization->intermediate iodination 2. Iodination (e.g., KI or NaI) intermediate->iodination protected_product Protected this compound iodination->protected_product workup 3. Aqueous Workup & Extraction protected_product->workup purification 4. Purification (e.g., Column Chromatography) workup->purification deprotection 5. Deprotection of Hydroxyls purification->deprotection final_product Final Product: this compound deprotection->final_product

Caption: General experimental workflow for this compound synthesis.

How to improve the solubility of 2-Iodoadenosine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 2-Iodoadenosine in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of adenosine (B11128), a nucleoside that plays a crucial role in various physiological processes. It is often used in research as a tool to study adenosine receptors and their signaling pathways. Like many nucleoside analogs, this compound has limited solubility in aqueous solutions, which can present a challenge when preparing stock solutions and experimental media for in vitro and in vivo studies. Ensuring complete dissolution is critical for accurate and reproducible experimental results.

Q2: What are the general solubility properties of this compound?

A2: this compound is a solid compound with a melting point of approximately 200°C (with decomposition)[1]. It is generally considered to have low solubility in water and aqueous buffers. To achieve biologically relevant concentrations, the use of a co-solvent is typically necessary.

Q3: Which co-solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended co-solvent for preparing stock solutions of this compound and other poorly soluble compounds for biological assays[2]. Ethanol can also be considered, but DMSO is often preferred due to its higher solubilizing power for a wide range of compounds.

Q4: What is the maximum recommended concentration of DMSO in cell culture experiments?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many researchers aiming for ≤ 0.1% to minimize any potential off-target effects of the solvent on the cells[2]. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Improving this compound Solubility

This guide provides step-by-step instructions and solutions to common issues encountered when dissolving this compound.

Issue: Precipitate forms when diluting my this compound DMSO stock solution in aqueous buffer.

  • Possible Cause 1: Concentration exceeds the aqueous solubility limit.

    • Solution: The solubility of this compound in aqueous buffers is significantly lower than in DMSO. When diluting the DMSO stock, the concentration in the final aqueous solution may still be too high, leading to precipitation.

      • Recommendation: Perform serial dilutions of your DMSO stock solution into the aqueous buffer. Start with a more diluted solution and gradually increase the concentration to determine the maximum soluble concentration in your specific buffer. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.

  • Possible Cause 2: "Solvent shock".

    • Solution: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out of solution.

      • Recommendation: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This allows for a more gradual change in the solvent environment.

  • Possible Cause 3: pH of the aqueous buffer.

    • Solution: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, the pH of your buffer could influence its solubility.

      • Recommendation: If you continue to experience precipitation, you can experimentally test a small range of pH values for your buffer (e.g., pH 7.2, 7.4, 7.6) to see if it improves solubility. However, ensure the chosen pH is compatible with your experimental system.

Issue: I am unsure of the exact solubility of this compound in my specific buffer.

  • Solution: If precise solubility data is not available for your specific conditions, you can determine it empirically.

    • Recommendation: Prepare a saturated solution by adding an excess of this compound to your aqueous buffer. Stir the solution for several hours to ensure equilibrium is reached. Centrifuge the solution to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 393.14 g/mol )[1][3]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out a precise amount of this compound powder. For a 10 mM stock solution, you would need 3.93 mg for 1 mL of DMSO.

  • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer (e.g., PBS)

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution into the sterile PBS to achieve your desired final concentrations.

  • Example for a 100 µM working solution:

    • Add 10 µL of the 10 mM stock solution to 990 µL of PBS.

    • This results in a final DMSO concentration of 1%. For cell-based assays, a further dilution into the culture medium is recommended to lower the DMSO concentration.

  • Vortex the working solution gently after each dilution step.

  • Use the freshly prepared working solutions for your experiments. Do not store diluted aqueous solutions for extended periods unless their stability has been confirmed.

Data Presentation

Table 1: Recommended Solvents and General Solubility Guidelines for this compound

Solvent/BufferSolubilityRecommended UseFinal Concentration in Assay
Water LowNot recommended for stock solutions-
Aqueous Buffers (e.g., PBS) LowPreparation of final working solutionsDependent on experimental needs
DMSO HighPreparation of concentrated stock solutionsTypically ≤ 0.5% (v/v)
Ethanol ModerateAlternative for stock solutionsTypically ≤ 0.5% (v/v)

Visualizations

Adenosine A₂ₐ Receptor Signaling Pathway

This compound is an analog of adenosine and is known to interact with adenosine receptors, such as the A₂ₐ receptor. The following diagram illustrates the canonical signaling pathway activated by A₂ₐ receptor agonists.

Adenosine_A2A_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound A2AR A₂ₐ Receptor This compound->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Expression) CREB->Response Leads to Experimental_Workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO (to make stock solution) weigh->dissolve dilute 3. Serially dilute stock in aqueous buffer dissolve->dilute add_compound 5. Add working solution to cell culture medium dilute->add_compound plate_cells 4. Plate cells and incubate plate_cells->add_compound incubate_treat 6. Incubate treated cells for desired time add_compound->incubate_treat assay 7. Perform downstream assay (e.g., viability, gene expression) incubate_treat->assay

References

Preventing degradation of 2-Iodoadenosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of 2-Iodoadenosine to prevent its degradation in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C or lower, protected from light and moisture.[1] For short-term storage of solutions, it is recommended to prepare aliquots in a suitable buffer (see Q3) and store them at -80°C to minimize freeze-thaw cycles.[1]

Q2: What are the primary factors that cause the degradation of this compound in solution?

A2: The primary factor leading to the degradation of this compound in solution is acidic pH. Like other 2-haloadenosine analogs, it is susceptible to acid-catalyzed hydrolysis of the N-glycosidic bond. Elevated temperatures can also accelerate this degradation process.

Q3: What is the best solvent and buffer system for preparing this compound solutions?

A3: To minimize degradation, this compound should be dissolved in a buffer with a neutral to slightly basic pH (pH 7-8). A common and recommended buffer is TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0).[2][3] Avoid using acidic buffers or unbuffered water, as this can lead to rapid hydrolysis.[2]

Q4: Can I store this compound solutions at room temperature or 4°C?

A4: Storing this compound solutions at room temperature is not recommended due to the risk of degradation. For short-term storage (days to weeks), 4°C can be acceptable if the solution is sterile and buffered at a neutral pH. However, for any storage longer than a few days, freezing at -20°C or -80°C is the best practice.[2][3]

Q5: How can I check if my this compound solution has degraded?

A5: The most reliable method to assess the purity and degradation of your this compound solution is by using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable mobile phase gradient can separate this compound from its potential degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experiments.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound in your experimental setup.

  • Troubleshooting Steps:

    • Verify Solution pH: Check the pH of your stock solution and the final assay buffer. Ensure it is in the neutral to slightly basic range.

    • Assess Solution Age and Storage: If your stock solution is old or has been stored improperly, prepare a fresh solution.

    • Analyze Purity: If possible, analyze the purity of your this compound solution by HPLC to confirm its integrity.

    • Control for Temperature: Minimize the exposure of your this compound solution to elevated temperatures during your experiment.

Problem 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products from this compound.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The most likely degradation products are 2-iodoadenine and ribose, resulting from the hydrolysis of the N-glycosidic bond. Compare the retention times or mass-to-charge ratios of the unknown peaks with those of authentic standards if available.

    • Review Experimental Conditions: Analyze the conditions under which the unknown peaks appeared. Acidic pH or high temperatures are strong indicators of hydrolysis.

    • Prepare Fresh Solutions: Use a freshly prepared solution of this compound in your assay to see if the unknown peaks are absent.

Data on Stability of a Structurally Similar Compound

Table 1: Stability of 2-chloro-2'-deoxyadenosine in solution at 37°C

pHTime (hours)Remaining Compound (%)Half-life (T1/2) (hours)
122%0.37
2613%1.6
Neutral to BasicStable for extended periods>95% (estimated)Not determined

Data is for 2-chloro-2'-deoxyadenosine and is intended to be illustrative for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Materials:

    • This compound (solid)

    • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), sterile

    • Sterile, RNase-free microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile TE buffer to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the compound completely.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation and Reagents:

    • HPLC system with a UV detector

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • This compound sample

  • Procedure:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of the this compound sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at 260 nm.

    • Analyze the chromatogram for the presence of the main peak (this compound) and any impurity or degradation peaks.

Visualizations

Degradation Pathway of this compound This compound This compound Protonation_of_N7 Protonation of N7 This compound->Protonation_of_N7 Acidic pH (H+) N-glycosidic_bond_cleavage N-glycosidic bond cleavage Protonation_of_N7->N-glycosidic_bond_cleavage 2-Iodoadenine 2-Iodoadenine N-glycosidic_bond_cleavage->2-Iodoadenine Ribose Ribose N-glycosidic_bond_cleavage->Ribose

Caption: Inferred degradation pathway of this compound in acidic solution.

Experimental Workflow for Stability Assessment Prepare_solution Prepare this compound solution in test buffer Incubate Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) Prepare_solution->Incubate Time_points Take aliquots at various time points (0, 1, 6, 24h) Incubate->Time_points HPLC_analysis Analyze aliquots by HPLC Time_points->HPLC_analysis Quantify Quantify remaining this compound HPLC_analysis->Quantify Determine_rate Determine degradation rate Quantify->Determine_rate

Caption: General workflow for assessing the stability of this compound.

Troubleshooting Decision Tree Inconsistent_results Inconsistent experimental results? Check_pH Is the solution pH neutral/basic? Inconsistent_results->Check_pH Yes Check_storage Was the solution stored properly (-20°C or -80°C)? Check_pH->Check_storage Yes Prepare_fresh Prepare a fresh solution Check_pH->Prepare_fresh No Check_storage->Prepare_fresh No Analyze_purity Analyze purity by HPLC Check_storage->Analyze_purity Yes Problem_solved Problem Solved Prepare_fresh->Problem_solved Analyze_purity->Prepare_fresh Purity Not OK Analyze_purity->Problem_solved Purity OK

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Reducing non-specific binding of 2-Iodoadenosine in binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodoadenosine in binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on reducing non-specific binding (NSB).

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a frequent issue that can mask the specific signal from your target receptor, leading to inaccurate affinity (Kd) and density (Bmax) calculations.[1][2] Ideally, non-specific binding should be less than 50% of the total binding to ensure reliable data.[2] The following guide provides a systematic approach to identifying and mitigating the common causes of high NSB in your this compound binding assays.

Potential Causes and Solutions for High Non-Specific Binding

Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Suboptimal Blocking Agent Optimize the concentration of Bovine Serum Albumin (BSA). Test a range from 0.1% to 5% (w/v). Consider alternatives like non-fat dry milk (5% w/v) or normal serum if BSA is ineffective.[3]Reduction in background binding to the filter and/or plate wells.
Inefficient Washing Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand. Ensure the wash is performed rapidly to prevent the specifically bound ligand from dissociating.[1]Removal of unbound and non-specifically bound radioligand, leading to a lower background signal.
Incorrect Buffer Composition Optimize the pH and ionic strength of the binding and wash buffers. Test different buffer formulations (e.g., Tris-HCl, HEPES) and salt concentrations (e.g., 50-150 mM NaCl).Improved receptor stability and reduced non-specific interactions between the ligand and membrane preparation or assay components.
Excessive Radioligand Concentration Titrate the radioligand concentration. Ideally, the concentration should be at or below the Kd of the ligand for the receptor.Lowering the radioligand concentration will decrease non-specific binding, which is often proportional to the ligand concentration.
Inappropriate Incubation Conditions Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding. Ensure that the incubation is long enough to reach equilibrium for specific binding.Minimized ligand degradation and reduced non-specific interactions.
Poor Quality of Membrane Preparation Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. Use protease inhibitors during preparation to prevent receptor degradation.A cleaner membrane preparation will have fewer non-specific binding sites.
Filter Binding Issues Pre-soak filters in a solution like 0.3% to 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. Test different types of filter materials (e.g., GF/B, GF/C).Reduced background signal due to lower radioligand adherence to the filter.
Hydrophobic Interactions Include a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 in the assay and wash buffers to disrupt hydrophobic interactions.Reduced sticking of the radioligand to plasticware and other hydrophobic surfaces.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in this compound assays?

A1: Non-specific binding refers to the binding of this compound to components other than the target adenosine (B11128) receptor. This can include binding to the assay tubes, filters, lipids, and other proteins in the membrane preparation. High NSB can obscure the specific binding signal, leading to an inaccurate determination of the receptor's affinity (Kd) and density (Bmax).

Q2: How is non-specific binding determined in a this compound binding assay?

A2: Non-specific binding is measured by including a high concentration of an unlabeled ligand that has high affinity for the target receptor. This "cold" ligand saturates the specific binding sites, so any remaining radioligand binding is considered non-specific. For adenosine A2A receptors, a high concentration (e.g., 10 µM) of a non-selective adenosine receptor agonist like NECA (5'-(N-Ethylcarboxamido)adenosine) is commonly used to define non-specific binding.

Q3: What are the most common blocking agents used to reduce non-specific binding, and what are their recommended concentrations?

A3: The most common blocking agents are Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.

  • BSA: Typically used at concentrations ranging from 0.1% to 5% (w/v). It is effective at blocking non-specific sites on various surfaces.

  • Non-fat dry milk: Often used at a 5% (w/v) concentration and can be a cost-effective alternative to BSA.

  • Normal Serum: Used at 5-10% and is particularly useful in immunoassays.

The optimal blocking agent and its concentration should be determined empirically for each specific assay.

Q4: Can the choice of unlabeled ligand for determining NSB affect the results?

A4: Yes, the choice of the unlabeled ligand can influence the measurement of non-specific binding. Ideally, the unlabeled ligand should be structurally different from the radioligand but bind to the same receptor. Using the unlabeled version of the radioligand can sometimes lead to an underestimation of non-specific binding if the unlabeled ligand also displaces the radioligand from non-specific sites.

Q5: What is the role of adenosine deaminase in this compound binding assays?

A5: Adenosine deaminase is an enzyme that degrades adenosine. In binding assays, it is often added to the incubation mixture to remove any endogenous adenosine from the tissue preparation. Endogenous adenosine could compete with this compound for binding to the receptor, leading to an underestimation of the radioligand's binding affinity.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from cultured cells expressing the target adenosine receptor.

Materials:

  • Cultured cells expressing the adenosine receptor of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Cell scraper

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Wash confluent cell monolayers twice with ice-cold PBS.

  • Harvest cells by scraping them into ice-cold PBS and centrifuge at 500 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15-30 minutes.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Store membrane preparations in aliquots at -80°C.

Protocol 2: Saturation Binding Assay with [¹²⁵I]this compound

This protocol is a general guideline to determine the Kd and Bmax of [¹²⁵I]this compound.

Materials:

  • Membrane preparation expressing the target adenosine receptor

  • [¹²⁵I]this compound

  • Unlabeled ligand for non-specific binding (e.g., 10 µM NECA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% PEI

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of [¹²⁵I]this compound in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.

  • For total binding , add 50 µL of each [¹²⁵I]this compound dilution, 50 µL of assay buffer, and 100 µL of membrane homogenate (containing 20-50 µg of protein) to the assay tubes.

  • For non-specific binding , add 50 µL of each [¹²⁵I]this compound dilution, 50 µL of 10 µM NECA, and 100 µL of membrane homogenate to a separate set of tubes.

  • Incubate all tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), which should be determined in preliminary kinetic experiments.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine Kd and Bmax by non-linear regression analysis of the specific binding data.

Quantitative Data Summary

The following tables summarize key quantitative data for radioligand binding to adenosine receptors.

Table 1: Binding Affinities (Kd) of Selected Radioligands for Adenosine Receptor Subtypes

RadioligandReceptor SubtypeKd (nM)Cell/Tissue SourceReference
[¹²⁵I]APEA2a (high affinity site)1.3 ± 0.1Rat Striatum
[¹²⁵I]APEA2a (low affinity site)19 ± 4.5Rat Striatum
[¹²⁵I]APEA2a0.59 ± 0.11Porcine Coronary Artery
[¹²⁵I]AB-MECARat A31.48 ± 0.33CHO cells
[¹²⁵I]AB-MECARat A33.61 ± 0.30RBL-2H3 cells
[¹²⁵I]AB-MECARat A13.42 ± 0.43COS-7 cells
[¹²⁵I]AB-MECACanine A2a25.1 ± 12.6COS-7 cells

Table 2: Receptor Densities (Bmax) for Selected Radioligands

RadioligandReceptor SubtypeBmax (fmol/mg or pmol/mg protein)Cell/Tissue SourceReference
[¹²⁵I]APEA2a7 ± 0.8 fmol/mgPorcine Coronary Artery
[¹²⁵I]AB-MECARat A33.06 ± 0.21 pmol/mgCHO cells
[¹²⁵I]AB-MECARat A31.02 ± 0.13 pmol/mgRBL-2H3 cells

Visualizations

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1 A1 Gi Gi/o A1->Gi A3 A3 A3->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit - cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate + cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Caption: Signaling pathways of adenosine receptor subtypes.

Experimental Workflow for a Saturation Binding Assay

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prep_reagents setup_tubes Set up Assay Tubes (Total & Non-Specific Binding) prep_reagents->setup_tubes incubation Incubate to Equilibrium setup_tubes->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity washing->counting analysis Data Analysis (Calculate Specific Binding, Kd, Bmax) counting->analysis end End analysis->end

Caption: A typical workflow for a radioligand saturation binding assay.

Troubleshooting Logic for High Non-Specific Binding

Caption: A logical approach to troubleshooting high non-specific binding.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Iodoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions of 2-iodoadenosine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents several challenges in palladium-catalyzed cross-coupling reactions. The purine (B94841) ring system can coordinate to the palladium catalyst, potentially leading to deactivation.[1][2] Furthermore, the polar nature of the unprotected nucleoside results in poor solubility in common organic solvents used for cross-coupling, which can hinder reaction kinetics.[1][2]

Q2: My reaction is not working at all (zero yield). What are the first things I should check?

A2: For a complete lack of product formation, a systematic check of your reaction setup and reagents is crucial.

  • Inert Atmosphere: Ensure your reaction vessel was thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen. Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.

  • Reagent Purity: Verify the purity and integrity of your this compound, coupling partner, base, and solvent. Moisture and other impurities can poison the catalyst.

  • Catalyst Activity: Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Consider using a fresh batch of catalyst. If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its in situ reduction to Pd(0).

Q3: What is "palladium black" and how can I avoid it?

A3: Palladium black is a sign of catalyst decomposition, where the active Pd(0) catalyst aggregates into inactive metallic palladium particles. This is often observed as a black precipitate in the reaction mixture. To prevent this, consider the following:

  • Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands that stabilize the Pd(0) center and prevent aggregation.

  • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst.

  • Reaction Conditions: Avoid excessively high temperatures and ensure efficient stirring to prevent localized high concentrations of reagents.

Q4: Should I use protecting groups for the ribose hydroxyls?

A4: The use of protecting groups for the ribose hydroxyls is a common strategy to increase the solubility of the nucleoside in organic solvents. However, this adds extra steps to your synthesis (protection and deprotection), which can lower the overall yield. For many modern catalytic systems, especially those using aqueous or polar aprotic solvents, cross-coupling of unprotected this compound is feasible.

Troubleshooting Guides

Issue 1: Low Product Yield

Low product yield is a common frustration in cross-coupling reactions. The following guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Product Yield Observed reagent_check Verify Reagent Quality (Purity, Anhydrous Conditions) start->reagent_check First Step catalyst_check Assess Catalyst System (Activity, Precatalyst Choice) reagent_check->catalyst_check If Reagents are OK conditions_check Evaluate Reaction Conditions (Temperature, Time, Base, Solvent) catalyst_check->conditions_check If Catalyst is OK side_reactions Investigate Side Reactions (e.g., Hydrodehalogenation, Homocoupling) conditions_check->side_reactions If Conditions Seem Appropriate optimization Systematic Optimization (Ligand/Base/Solvent Screen) side_reactions->optimization Address Side Reactions

Caption: A logical workflow for troubleshooting low product yields.

Q: My yield is low. How do I know if it's a catalyst, ligand, base, or solvent issue?

A: A systematic screening of reaction parameters is the most effective way to identify the bottleneck.

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. For Suzuki and Sonogashira couplings of this compound, various catalyst/ligand combinations have proven effective. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are generally preferred. A parallel screen of different ligands with a fixed palladium source can quickly identify a more optimal choice.

  • Base: The base plays a crucial role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Sonogashira and Buchwald-Hartwig reactions, a wider range of inorganic and organic bases can be used. If your base is poorly soluble, consider a different solvent or a different base.

  • Solvent: The solvent must solubilize all reaction components to a sufficient extent. For the polar this compound, polar aprotic solvents like DMF or DMSO, or aqueous solvent mixtures, are often necessary.

Issue 2: Presence of Side Products

The formation of side products can complicate purification and reduce the yield of your desired compound.

Q: I am observing a significant amount of dehalogenated starting material (adenosine). What is causing this?

A: The replacement of the iodine atom with a hydrogen atom is known as hydrodehalogenation. This is a common side reaction in palladium-catalyzed couplings. To minimize it:

  • Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.

  • Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions.

  • Choice of Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.

Q: My reaction mixture shows evidence of homocoupling of my coupling partner. How can I prevent this?

A: Homocoupling is often caused by the presence of oxygen.

  • Improve Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, its in situ reduction can sometimes lead to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may mitigate this issue.

Data Presentation: Catalyst and Ligand Optimization

The following tables summarize reaction conditions for different cross-coupling reactions of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Dioxane/H₂O (4:1)1001285
2Pd₂(dba)₃ (2.5)XPhos (10)K₂CO₃ (3)Toluene/H₂O (4:1)1101692
3Pd(PPh₃)₄ (5)-Na₂CO₃ (3)DMF/H₂O (4:1)902478
4Na₂PdCl₄ (5)sSPhos (10)K₃PO₄ (3)ACN/H₂O (4:1)372495[3]

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryPalladium Source (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (10)-CuI (20)Et₃N (2)DMFRT1270-90
2PdCl₂(PPh₃)₂ (5)-CuI (10)DIPEA (2)DMF401288
3Pd(OAc)₂ (5)TPPTS (10)CuI (10)Et₃N (2)ACN/H₂O (1:1)RT1685
4Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)-Cs₂CO₃ (2)Dioxane60891

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene1001888
2Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102482
3XPhos Pd G3 (2)-K₃PO₄ (2)t-BuOH801295
4Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.4)THF701690

Note: Yields are representative and can vary based on the specific coupling partners and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected this compound

Reaction Setup Workflow

SuzukiSetup flask To a dry Schlenk flask... add_solids Add this compound, Arylboronic Acid, and Base flask->add_solids seal_purge Seal flask and purge with an inert gas (3x cycle) add_solids->seal_purge add_solvent Add degassed solvent via syringe seal_purge->add_solvent add_catalyst Add Pd catalyst and ligand add_solvent->add_catalyst heat Heat to desired temperature with vigorous stirring add_catalyst->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup

Caption: Step-by-step workflow for setting up a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Sonogashira Coupling of Unprotected this compound
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%), and the copper(I) co-catalyst (e.g., CuI, 20 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution to remove copper salts, followed by a brine wash. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of Unprotected this compound

Catalytic Cycle for Buchwald-Hartwig Amination

BuchwaldHartwigCycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd_complex Ar-Pd(II)-I(L_n) pd0->pd_complex + Ar-I amine_coord Amine Coordination amido_complex Ar-Pd(II)-NR'R''(L_n) pd_complex->amido_complex + HNR'R'' - HI deprotonation Deprotonation (Base) amido_complex->pd0 red_elim Reductive Elimination product Ar-NR'R'' product->pd0 regenerates substrate Ar-I amine HNR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Reaction Setup: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., K₃PO₄, 2.0 equiv) to a reaction tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-BuOH).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 2-Iodoadenosine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Iodoadenosine derivatives by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these specific compounds.

Troubleshooting Guides

This section provides systematic guides to address common challenges in the HPLC purification of this compound derivatives.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a frequent issue that can compromise resolution and the accuracy of quantification.[1][2] Peak tailing is the more common problem for nucleoside analogs due to secondary interactions with the stationary phase.[1]

Troubleshooting Steps:

  • Assess Mobile Phase pH: The pH of the mobile phase is a critical factor.[1] For amine-containing compounds like adenosine (B11128) derivatives, operating at a lower pH (e.g., pH 2-4) can protonate residual silanol (B1196071) groups on the silica-based column, minimizing secondary interactions that cause tailing.[1]

  • Optimize Mobile Phase Composition:

    • Solvent Strength: An insufficiently strong mobile phase can lead to broad peaks.[1] Experiment with different ratios of organic solvent (e.g., acetonitrile (B52724) or methanol) to water.

    • Buffer Concentration: Ensure adequate buffering capacity to maintain a stable pH. A concentration of 5-10 mM is typically sufficient for reversed-phase HPLC.

  • Column Health and Selection:

    • Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to peak distortion.[3] Consider using a guard column to protect the analytical column.[3]

    • Column Void: A void at the column inlet can cause peak splitting or tailing. This can be checked by reversing and flushing the column (if the manufacturer's instructions permit).

    • Stationary Phase Choice: Consider a highly deactivated column with end-capping to minimize exposed silanol groups.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting the sample.[1]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]

Issue 2: Poor Resolution or Co-elution of Impurities

Achieving baseline separation of the this compound derivative from closely related impurities is essential for obtaining a pure product.

Troubleshooting Steps:

  • Optimize Gradient Elution: For complex mixtures, a gradient elution is often necessary to achieve adequate separation.[4][5]

    • Scouting Gradient: Start with a broad gradient (e.g., 5-95% organic solvent) to determine the elution profile of your compound and impurities.[6]

    • Shallow Gradient: Once the approximate elution time is known, a shallower gradient around that point can improve the resolution of closely eluting peaks.

  • Adjust Mobile Phase Selectivity:

    • Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation.

    • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[7]

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry may be required. Consider columns with different properties, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 40°C) can improve efficiency and alter selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new this compound derivative?

A1: A good starting point is to use a reversed-phase C18 column with a gradient elution. A typical starting method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Temperature: Ambient or 30°C.

From this starting point, you can optimize the gradient, mobile phase additives, and other parameters to improve the separation.

Q2: My this compound derivative seems to be degrading on the column. What can I do?

A2: Halogenated nucleosides can be susceptible to degradation, particularly at extreme pH values.

  • Check Mobile Phase pH: Avoid highly acidic or basic mobile phases if your compound is unstable. While low pH is often used to control peak shape, a moderately acidic pH (e.g., 4-5) might be a better compromise.

  • Temperature: High temperatures can accelerate degradation. Try running the separation at a lower temperature.

  • Metal Chelation: Traces of metal ions in the HPLC system can sometimes catalyze degradation. Adding a small amount of a chelating agent like EDTA to the mobile phase can help.

  • Sample Stability: Ensure your sample is stable in the injection solvent. Prepare samples fresh and keep them cool in the autosampler.

Q3: I am experiencing low recovery of my compound after purification. What are the possible causes?

A3: Low recovery can be due to several factors:

  • Adsorption: The compound may be irreversibly adsorbing to active sites on the column or to system components. This can be mitigated by using a well-deactivated column and passivating the HPLC system.

  • Precipitation: The compound may be precipitating on the column if the mobile phase is a poor solvent for it. Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[8]

  • Degradation: As mentioned in the previous question, the compound may be degrading during the separation.

  • Poor Peak Integration: If the peaks are very broad or tailing, the integration software may not be accurately determining the peak area, leading to a calculated low recovery.

Q4: How should I prepare my crude this compound derivative sample for HPLC purification?

A4: Proper sample preparation is crucial for good chromatographic performance and to protect the column.[9]

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. If a stronger solvent is needed for solubility, use the minimum amount possible.

  • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.

  • Solid-Phase Extraction (SPE): For very crude samples, an initial clean-up step using SPE can be beneficial. This can help to remove baseline impurities and compounds that might irreversibly bind to the HPLC column.[3]

Data Presentation

The following tables provide a summary of typical parameters used in the HPLC purification of nucleoside analogs.

Table 1: Typical HPLC Column Characteristics for Nucleoside Analog Purification

ParameterTypical ValuesRationale
Stationary Phase C18, C8Good retention for moderately polar compounds.
Phenyl-HexylAlternative selectivity for aromatic compounds.
Polar-EmbeddedCan provide different selectivity and is more stable in highly aqueous mobile phases.
Particle Size 3 µm, 5 µmGood balance between efficiency and backpressure for analytical and semi-preparative work.[10]
Pore Size 100 - 120 ÅAppropriate for small molecules like this compound derivatives.[10]
Dimensions 4.6 x 150 mm, 4.6 x 250 mmStandard analytical column dimensions providing good resolution.[10]

Table 2: Common Mobile Phase Compositions and Additives

ComponentConcentration/RangePurpose
Organic Solvents Acetonitrile, MethanolElute the compound from the reversed-phase column.
Aqueous Phase HPLC-grade WaterWeak solvent in reversed-phase chromatography.
Acidic Additives Trifluoroacetic Acid (TFA), Formic Acid0.05 - 0.1%
Buffers Ammonium Acetate, Ammonium Formate5 - 20 mM
Phosphate Buffer10 - 50 mM

Experimental Protocols

General Protocol for the Purification of a this compound Derivative

This protocol is a general guideline and should be optimized for each specific derivative. It is based on methods developed for similar halogenated nucleosides.[11]

  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • The system should consist of a pump, injector, column oven, UV detector, and fraction collector.

  • Sample Preparation:

    • Dissolve the crude this compound derivative in a minimal amount of DMSO or a solvent compatible with the initial mobile phase.

    • Dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Symmetry C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 260 nm.

    • Injection Volume: 20 - 100 µL, depending on sample concentration.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      25 60
      30 95
      35 95
      36 5

      | 45 | 5 |

  • Fraction Collection and Post-Purification:

    • Collect fractions corresponding to the main product peak based on the UV chromatogram.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Tailing or Fronting) CheckOverload Is the peak fronting? Start->CheckOverload DiluteSample Dilute Sample and Re-inject CheckOverload->DiluteSample Yes CheckTailing Is the peak tailing? CheckOverload->CheckTailing No Resolved Peak Shape Improved DiluteSample->Resolved CheckMobilePhase Optimize Mobile Phase CheckTailing->CheckMobilePhase Yes CheckColumn Evaluate Column Health CheckTailing->CheckColumn If mobile phase optimization fails SystemCheck Check for Extra-Column Volume CheckTailing->SystemCheck If column is not the issue LowerpH Lower Mobile Phase pH (e.g., to 2.5-4.0) CheckMobilePhase->LowerpH CheckBuffer Increase Buffer Strength LowerpH->CheckBuffer CheckBuffer->Resolved GuardColumn Use/Replace Guard Column CheckColumn->GuardColumn NewColumn Try a New/Different Column (e.g., end-capped) GuardColumn->NewColumn NewColumn->Resolved OptimizeTubing Use Shorter/Narrower Tubing SystemCheck->OptimizeTubing OptimizeTubing->Resolved

Caption: A flowchart for diagnosing and resolving common peak shape issues.

General Experimental Workflow for HPLC Purification

HPLCWorkflow Start Start: Crude This compound Derivative SamplePrep Sample Preparation (Dissolve & Filter) Start->SamplePrep MethodDev Analytical Method Development/Scouting SamplePrep->MethodDev Optimization Method Optimization (Gradient, Mobile Phase) MethodDev->Optimization PrepRun Preparative HPLC Run Optimization->PrepRun Optimized Method FractionCollection Fraction Collection PrepRun->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Fractions >95% Pure Repurify Repurify Impure Fractions PurityAnalysis->Repurify Fractions <95% Pure SolventRemoval Solvent Removal (Lyophilization) Pooling->SolventRemoval FinalProduct End: Pure Product SolventRemoval->FinalProduct Repurify->PrepRun

Caption: A standard workflow for the HPLC purification of this compound derivatives.

References

Impact of 2-Iodoadenosine on cell viability and proliferation assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers using 2-Iodoadenosine in cell-based assays. This guide provides detailed information, troubleshooting advice, and standardized protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of adenosine (B11128).[1][2][3] Its primary mechanism involves the inhibition of adenosine kinase, an enzyme that phosphorylates adenosine to form adenosine monophosphate (AMP). By inhibiting this enzyme, this compound can lead to an increase in intracellular and extracellular adenosine levels.[4][5]

Q2: How is this compound expected to affect cell viability and proliferation?

As an adenosine kinase inhibitor, this compound elevates adenosine levels, which can have cytostatic or cytotoxic effects. Elevated adenosine can induce cell cycle arrest, typically at the G1 phase, and trigger apoptosis (programmed cell death).[6][7] Therefore, you should expect a dose-dependent decrease in cell viability and proliferation in most cancer cell lines.

Q3: Can this compound interfere with the chemistry of tetrazolium-based viability assays like MTT or XTT?

While direct chemical interference is not widely reported, it is a possibility with any test compound. The core principle of these assays is the cellular reduction of a tetrazolium salt.[8] If this compound has reducing properties or if it significantly alters the cellular redox state in a way that is independent of cell number, it could affect the results. It is always recommended to run a control with this compound in cell-free medium to test for direct reduction of the assay reagent.[9]

Q4: My MTT/XTT assay results show an unexpected increase in viability at high concentrations of this compound. What could be the cause?

This can be due to several factors:

  • Compound Precipitation: At high concentrations, this compound might precipitate out of the culture medium. These precipitates can scatter light, leading to artificially high absorbance readings.[9] Always check the wells for precipitates under a microscope.

  • Direct Reagent Reduction: The compound itself could be directly reducing the MTT or XTT reagent, leading to a color change that is not dependent on cell metabolism.[9]

  • Off-Target Effects: At very high concentrations, compounds can have complex off-target effects that might stimulate metabolic activity in a small, resistant subpopulation of cells.

Q5: Which is a better assay for studying the effects of this compound: a metabolic assay (MTT/XTT) or a DNA synthesis assay (BrdU)?

This depends on your research question.

  • MTT/XTT assays measure overall metabolic activity, which is often used as a proxy for cell viability.[8] They are quick and suitable for high-throughput screening.

  • BrdU assay directly measures DNA synthesis and is a specific indicator of cell proliferation (cells entering the S-phase of the cell cycle).[10] Since adenosine analogs are known to cause cell cycle arrest, a BrdU assay can provide more specific mechanistic insights than a metabolic assay.[11]

Using both types of assays can provide a more complete picture of the compound's effects.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cell viability and proliferation assays.

Problem Potential Cause(s) Recommended Solution(s)
U-Shaped Dose-Response Curve (Viability decreases, then increases at high concentrations)1. Compound Precipitation: The compound is falling out of solution at high concentrations, interfering with optical readings.[9]2. Direct Reagent Reduction: The compound is chemically reacting with and reducing the assay reagent (e.g., MTT, XTT).[9]1. Determine the solubility limit of this compound in your culture medium. Visually inspect wells for precipitates. Test a lower concentration range.2. Run a control experiment by adding this compound to cell-free medium containing the assay reagent to check for non-cellular color change.
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well.[12]2. "Edge Effect": Wells on the edge of the plate are prone to evaporation, concentrating the compound and affecting cell growth.3. Incomplete Solubilization (MTT Assay): Formazan (B1609692) crystals are not fully dissolved before reading the absorbance.[13]1. Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette carefully.2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.3. Ensure the solubilization buffer is added to all wells and mixed thoroughly. Allow sufficient incubation time for complete dissolution.[14]
Low Signal or Small Dynamic Range 1. Insufficient Cell Number: Too few cells were seeded, resulting in a signal close to the background.[12]2. Incorrect Incubation Time: The incubation time with the assay reagent was too short for a detectable signal to develop.[15]3. Cell Line Insensitivity: The chosen cell line may be resistant to the effects of this compound.1. Perform a cell titration experiment to determine the optimal seeding density for your cell line that provides a robust signal.2. Optimize the incubation time with the assay reagent. For MTT, this is typically 1-4 hours.[15]3. Test the compound on a different, sensitive cell line as a positive control.
BrdU Staining Shows No Effect, but MTT Shows Decreased Viability 1. Cytotoxicity vs. Anti-proliferation: this compound may be cytotoxic (killing cells) without immediately affecting the rate of DNA synthesis in the surviving population.2. Timing of Assay: The effect on proliferation (cell cycle arrest) might occur at a later time point than the onset of metabolic disruption.1. This is a valid biological result. The compound is likely causing cell death through mechanisms other than just halting the cell cycle.2. Perform a time-course experiment, measuring both viability and proliferation at multiple time points (e.g., 24, 48, 72 hours).

Quantitative Data Summary

The following table summarizes typical concentration ranges and effects for adenosine and related compounds. Note that specific IC₅₀ values for this compound are highly cell-line dependent and should be determined empirically.

CompoundAssay TypeCell LineEffect / IC₅₀Reference
AdenosineMTS AssayBreast Cancer Stem CellsReduced mammosphere formation and viability[6]
AdenosineFlow CytometryOvarian Cancer (OVCAR-3)Induced G1 cell cycle arrest[7]
5-Iodotubercidin (B1582133) (Adenosine Kinase Inhibitor)Enzyme InhibitionIsolated Human Adenosine KinaseIC₅₀ = 0.026 µM[5]
B02 (Rad51 Inhibitor)Clonogenic SurvivalHNSCC CellsSignificant cell killing at 1-2 µM when combined with XRT[16]

Experimental Protocols & Methodologies

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[13]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[13]

Protocol 2: XTT Cell Viability Assay

This protocol uses a tetrazolium salt (XTT) that is converted to a water-soluble orange formazan product, simplifying the procedure.

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[18]

  • XTT Addition: Add 50 µL of the prepared XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The color will change in wells with viable cells.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used for background correction.[19]

Protocol 3: BrdU Cell Proliferation Assay

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for 2-24 hours at 37°C. The incubation time depends on the cell division rate.

  • Fixation & Denaturation: Remove the labeling medium. Fix the cells with a fixing solution (e.g., ethanol-based). Denature the DNA, typically by adding 1-2 M HCl, to expose the incorporated BrdU.[20]

  • Antibody Incubation: Neutralize the acid and wash the cells. Add a specific anti-BrdU monoclonal antibody conjugated to an enzyme (like peroxidase). Incubate for approximately 90 minutes.

  • Substrate Addition: Wash away the unbound antibody. Add the substrate for the enzyme (e.g., TMB for peroxidase). A color reaction will develop.

  • Stop Reaction & Reading: Stop the reaction with a stop solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Action cluster_1 Downstream Cellular Effects Compound This compound ADK Adenosine Kinase (ADK) Compound->ADK Inhibits Adenosine Increased Intracellular Adenosine ADK->Adenosine Leads to Receptors Adenosine Receptors (A2A, A2B) Adenosine->Receptors Activates Signaling Signaling Cascades (cAMP, PKA, ERK, Akt) Receptors->Signaling CellCycle Cell Cycle Arrest (G1 Phase) Signaling->CellCycle Modulates Apoptosis Apoptosis Signaling->Apoptosis Modulates Viability Decreased Viability & Proliferation CellCycle->Viability Apoptosis->Viability

Caption: Signaling pathway of this compound.

start Start plate 1. Seed Cells in 96-well Plate start->plate incubate1 2. Incubate 24h (Cell Adherence) plate->incubate1 treat 3. Treat with This compound incubate1->treat incubate2 4. Incubate for Exposure Time (24-72h) treat->incubate2 add_reagent 5. Add Assay Reagent (MTT, XTT, or BrdU) incubate2->add_reagent incubate3 6. Incubate for Reaction Time add_reagent->incubate3 process 7. Process Plate (Solubilize / Fix / Wash) incubate3->process read 8. Read Absorbance on Plate Reader process->read analyze 9. Analyze Data read->analyze

Caption: General workflow for cell viability assays.

cluster_checks Initial Checks cluster_solutions Solutions problem Problem Encountered: Unexpected Results check_precipitate Check for Compound Precipitation problem->check_precipitate check_control Run Cell-Free Reagent Control problem->check_control check_cells Verify Cell Seeding Density & Health problem->check_cells adjust_conc Adjust Compound Concentration Range check_precipitate->adjust_conc change_assay Use Orthogonal Assay (e.g., BrdU vs MTT) check_control->change_assay optimize_seeding Optimize Cell Seeding Density check_cells->optimize_seeding end Problem Resolved adjust_conc->end change_assay->end optimize_seeding->end

References

Optimizing incubation time and temperature for 2-Iodoadenosine experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Iodoadenosine. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in cell viability assays?

The optimal incubation time for determining the cytotoxic effects of this compound can vary significantly depending on the cell line and the experimental objective. Generally, a time-course experiment is recommended to determine the ideal duration. Common incubation times used in cytotoxicity assays are 24, 48, and 72 hours.[1][2][3] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer durations are often necessary to observe significant apoptosis or changes in cell viability.

Q2: What is a typical starting concentration for this compound in cancer cell lines?

A starting point for concentration can be inferred from studies on similar adenosine (B11128) analogs. For instance, adenosine has been shown to inhibit the growth of human pharyngeal squamous carcinoma FaDu cells in a dose-dependent manner.[4] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on data for various compounds, IC50 values can range from nanomolar to micromolar concentrations.[5][6][7]

Q3: What is the recommended temperature for incubating cells treated with this compound?

For mammalian cell lines, the standard incubation temperature is 37°C in a humidified atmosphere with 5% CO2. Maintaining a consistent temperature is critical, as deviations can affect cell growth, metabolism, and the stability of the compound in the culture medium.

Q4: How does this compound induce apoptosis?

This compound, similar to adenosine, is believed to induce intrinsic apoptosis. This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9, ultimately resulting in programmed cell death.[4]

Q5: Which signaling pathway is primarily affected by this compound?

This compound is expected to affect the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[4][8] Studies on adenosine have shown that it can inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, as well as downstream effectors like S6 kinase β1 and eIF4E-binding protein 1.[4]

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell suspension before seeding. Optimize and standardize the cell seeding density for your specific cell line and plate format (e.g., 96-well plate).[9]

  • Possible Cause: Evaporation of media from wells, particularly at the edges of the plate.

    • Solution: Maintain proper humidity in the incubator. To minimize the "edge effect," consider not using the outer wells of the plate for experimental data or filling them with sterile PBS or media.

  • Possible Cause: Precipitation of this compound in the culture medium.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. If precipitation occurs upon addition to the medium, try vortexing the diluted solution before adding it to the cells.

Issue 2: No significant induction of apoptosis is observed.

  • Possible Cause: Sub-optimal incubation time or concentration of this compound.

    • Solution: Perform a time-course (e.g., 12, 24, 48, 72 hours) and dose-response experiment to identify the optimal conditions for apoptosis induction in your cell line. Apoptotic events can be time- and dose-dependent.[3][10][11][12]

  • Possible Cause: The chosen apoptosis assay is not sensitive enough or is performed at the wrong time point.

    • Solution: Different apoptotic events occur at different times. Consider using a combination of assays to detect both early (e.g., Annexin V staining) and late (e.g., DNA fragmentation, caspase-3 cleavage) markers of apoptosis.[10]

  • Possible Cause: The cell line is resistant to this compound-induced apoptosis.

    • Solution: Investigate the expression levels of key apoptotic proteins (e.g., Bcl-2 family members) in your cell line. Some cell lines may have mutations in apoptotic pathways that confer resistance.

Issue 3: Inconsistent results in Western blot analysis of the PI3K/Akt/mTOR pathway.

  • Possible Cause: Sub-optimal protein extraction or sample handling.

    • Solution: Ensure complete cell lysis and accurate protein quantification. Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.

  • Possible Cause: Incorrect antibody selection or concentration.

    • Solution: Use antibodies that are validated for your application (Western blot) and target species. Optimize the primary and secondary antibody concentrations to achieve a good signal-to-noise ratio.

  • Possible Cause: Timing of protein harvest is not aligned with the peak of signaling pathway modulation.

    • Solution: Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) after this compound treatment to determine the optimal time point for observing changes in the phosphorylation status of target proteins.

Data Presentation

Table 1: Illustrative IC50 Values for an Adenosine Analog in Various Cancer Cell Lines at Different Incubation Times. (Note: Specific IC50 values for this compound are not readily available in the literature. The following table is a representative example based on typical findings for cytotoxic compounds and should be used as a guideline for experimental design. Researchers must determine the IC50 value for this compound in their specific experimental system.)

Cell LineIncubation Time (hours)IC50 (µM) - Example Data
FaDu (Pharyngeal Carcinoma)24150
4885
7250
A549 (Lung Carcinoma)24200
48120
7275
MCF-7 (Breast Cancer)24>250
48180
72110

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the optimized incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of PI3K/Akt/mTOR Pathway
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, and other downstream targets overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activation Akt Akt pmTORC1 p-mTORC1 pAkt->pmTORC1 Activation Apoptosis Apoptosis pAkt->Apoptosis Inhibition mTORC1 mTORC1 pS6K1 p-S6K1 pmTORC1->pS6K1 pEIF4EBP1 p-4E-BP1 pmTORC1->pEIF4EBP1 S6K1 S6K1 Proliferation Cell Proliferation & Survival pS6K1->Proliferation EIF4EBP1 4E-BP1 pEIF4EBP1->Proliferation Iodoadenosine This compound Iodoadenosine->PI3K Inhibition Iodoadenosine->pAkt Inhibition Iodoadenosine->pmTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory points of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results CellCulture 1. Cell Culture (Select appropriate cell line) Seeding 2. Cell Seeding (Optimize density) CellCulture->Seeding Treatment 3. This compound Treatment (Dose-response & Time-course) Seeding->Treatment Viability 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot 4c. Western Blot (PI3K/Akt/mTOR pathway) Treatment->WesternBlot IC50 5a. Determine IC50 Viability->IC50 ApoptosisQuant 5b. Quantify Apoptosis Apoptosis->ApoptosisQuant ProteinLevels 5c. Analyze Protein Expression & Phosphorylation WesternBlot->ProteinLevels

Caption: Experimental workflow for this compound studies.

Troubleshooting_Guide cluster_viability Cell Viability Issues cluster_apoptosis Apoptosis Detection Issues cluster_western Western Blot Issues Start Problem Encountered HighVariance High Variance in Replicates Start->HighVariance e.g., Inconsistent IC50 NoApoptosis No Apoptosis Detected Start->NoApoptosis e.g., No change in Annexin V InconsistentWB Inconsistent Western Blot Results Start->InconsistentWB e.g., Phospho-protein variability CheckSeeding Check & Standardize Cell Seeding Density HighVariance->CheckSeeding Possible Cause: Inconsistent cell numbers EdgeEffect Address Edge Effect HighVariance->EdgeEffect Possible Cause: Evaporation Precipitation Check for Compound Precipitation HighVariance->Precipitation Possible Cause: Compound insolubility OptimizeConditions Optimize Incubation Time & Concentration NoApoptosis->OptimizeConditions Possible Cause: Sub-optimal treatment AssaySensitivity Use Multiple/More Sensitive Assays NoApoptosis->AssaySensitivity Possible Cause: Wrong timing/assay CellResistance Investigate Cell Line Resistance NoApoptosis->CellResistance Possible Cause: Intrinsic resistance SamplePrep Optimize Protein Extraction & Handling InconsistentWB->SamplePrep Possible Cause: Degradation AntibodyOpt Validate & Optimize Antibodies InconsistentWB->AntibodyOpt Possible Cause: Poor antibody performance TimeCourse Perform Time-Course for Peak Signal InconsistentWB->TimeCourse Possible Cause: Harvesting at wrong time

Caption: Troubleshooting decision tree for this compound experiments.

References

2-Iodoadenosine stability in different cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various cell culture media and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound in cell culture media?

The primary factor affecting the stability of this compound is enzymatic degradation by adenosine (B11128) deaminase (ADA). ADA is an enzyme that catalyzes the deamination of adenosine and its analogs to their corresponding inosine (B1671953) forms. ADA can be present in cell culture media, particularly when supplemented with fetal bovine serum (FBS), and can also be secreted by cells or be present in cell lysates.

Q2: How does Fetal Bovine Serum (FBS) concentration impact the stability of this compound?

Fetal bovine serum is a common supplement in cell culture media and is a known source of adenosine deaminase (ADA). Therefore, the concentration of FBS in the culture medium can significantly impact the stability of this compound. Higher concentrations of FBS are likely to lead to a faster degradation of this compound due to increased ADA activity. The exact degradation rate will depend on the specific batch and lot of FBS, as ADA activity can vary.

Q3: In which common cell culture media has the stability of this compound been evaluated?

While direct quantitative studies on the stability of this compound in specific cell culture media are not extensively published, the stability of other adenosine nucleotides has been investigated. For instance, the degradation of extracellular adenosine nucleotides has been observed in RPMI-1640 medium supplemented with 20% FBS. Given that this compound is an adenosine analog, it is expected to be susceptible to degradation in any cell culture medium containing active adenosine deaminase, including DMEM, MEM, and RPMI-1640, especially when supplemented with serum.

Q4: What are the expected degradation products of this compound in cell culture?

The primary degradation product of this compound due to the action of adenosine deaminase is 2-Iodoinosine. This conversion involves the removal of the amino group from the purine (B94841) ring. Further degradation of 2-Iodoinosine can occur through the purine degradation pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound. Degradation of this compound in the cell culture medium.1. Perform a stability study: Use the provided experimental protocol to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions. 2. Use an ADA inhibitor: Consider adding an adenosine deaminase inhibitor, such as deoxycoformycin, to your culture medium to prevent the degradation of this compound. 3. Replenish this compound: If an ADA inhibitor cannot be used, replenish the this compound in the culture medium at regular intervals based on its determined half-life. 4. Reduce FBS concentration: If your cell line permits, consider reducing the concentration of FBS in your culture medium to decrease ADA activity. 5. Use heat-inactivated FBS: Heat inactivation of FBS can reduce the activity of some enzymes, although its effect on ADA can be variable.
High background signal or unexpected cellular responses. Presence of adenosine or other signaling molecules in the serum supplement.1. Use serum-free medium: If possible for your cell type, switch to a serum-free or chemically defined medium to eliminate the variability introduced by serum. 2. Dialyze FBS: Dialyzing the FBS can help to remove small molecules like adenosine.
Difficulty in reproducing results between experiments. Variability in the lot of FBS used, leading to different levels of ADA activity.1. Lot testing of FBS: Test new lots of FBS for their effect on this compound stability before use in critical experiments. 2. Use a single lot of FBS: For a series of related experiments, use a single, large batch of FBS to ensure consistency.
Precipitation of this compound in the medium. Poor solubility of this compound at the desired concentration or interaction with media components.1. Prepare fresh stock solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a higher concentration and then dilute into the culture medium immediately before use. 2. Check for media component interactions: Review the composition of your cell culture medium for any components that might interact with this compound and lead to precipitation.

Quantitative Data Summary

Direct quantitative data for the stability of this compound in common cell culture media is limited in publicly available literature. The stability is highly dependent on the specific experimental conditions, particularly the type and concentration of serum used. Researchers are strongly encouraged to perform their own stability studies. The following table provides a template for how such data could be presented.

Cell Culture Medium FBS Concentration (%) Parameter Value Reference
DMEM10Half-life (t½)Data not availableRequires experimental determination
RPMI-164010Half-life (t½)Data not availableRequires experimental determination
MEM10Half-life (t½)Data not availableRequires experimental determination
RPMI-164020ObservationDegradation of adenosine nucleotides observed over 72 hours.[1]

Researchers should fill in this table with their own experimental data.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector and a C18 column

2. Experimental Procedure:

  • Prepare the complete cell culture medium by supplementing the basal medium with the desired concentration of FBS (e.g., 10%).

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the complete cell culture medium with this compound to a final concentration of 100 µM.

  • Aliquot 1 mL of the this compound-containing medium into sterile microcentrifuge tubes.

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Immediately stop the enzymatic reaction by adding an equal volume of cold acetonitrile.

  • Vortex the sample and centrifuge at high speed to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 260 nm

  • Injection Volume: 20 µL

4. Data Analysis:

  • Generate a standard curve by injecting known concentrations of this compound.

  • Quantify the concentration of this compound in the samples from each time point by comparing the peak area to the standard curve.

  • Plot the concentration of this compound as a function of time.

  • Calculate the half-life (t½) of this compound in the medium by fitting the data to a first-order decay model.

Visualizations

Signaling Pathway of this compound

This compound is an agonist for adenosine receptors, particularly the A2A adenosine receptor (A2AR). The activation of A2AR initiates a G-protein-coupled signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A2A Receptor This compound->A2AR binds G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC stimulates PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression regulates

Caption: this compound A2A receptor signaling pathway.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.

Experimental Workflow start Start prep_media Prepare Complete Cell Culture Medium start->prep_media spike Spike Medium with This compound prep_media->spike incubate Incubate at 37°C spike->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction (e.g., with acetonitrile) sample->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze by HPLC centrifuge->analyze data_analysis Data Analysis (Calculate Half-life) analyze->data_analysis end End data_analysis->end

Caption: Workflow for this compound stability testing.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Iodoadenosine and Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-Iodoadenosine and the endogenous nucleoside, adenosine (B11128). The information presented herein is intended to assist researchers in understanding the key differences in their interactions with adenosine receptors and related metabolic enzymes. This document summarizes available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant biological pathways.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1] These receptors are involved in modulating functions in the cardiovascular, nervous, and immune systems.[1] The biological effects of adenosine are tightly regulated by its synthesis, release, and metabolism by enzymes such as adenosine kinase (AK) and adenosine deaminase (ADA).[2][3][4]

This compound is a synthetic derivative of adenosine, characterized by the substitution of a hydrogen atom with an iodine atom at the 2-position of the purine ring. This modification can significantly alter the compound's affinity and selectivity for adenosine receptors and its susceptibility to metabolic enzymes, making it a valuable tool in pharmacological research.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of adenosine and this compound. It is important to note that while extensive data exists for adenosine, direct quantitative data for this compound is limited in the publicly available literature. Where direct data for this compound is unavailable, this is explicitly stated.

Table 1: Adenosine Receptor Binding Affinities (Ki in nM)

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
Adenosine ~70~15051006500
This compound Data not availableData not availableData not availableData not available

Note on 2-substituted analogs: Studies on related 2-iodo-substituted adenosine analogs, such as 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE), have shown high affinity for the A2A receptor (Kd = 1.3 nM and 19 nM) and weak affinity for the A1 receptor (Ki > 150 nM), suggesting that 2-iodo substitution can confer A2A selectivity.

Table 2: Enzyme Kinetics

CompoundAdenosine Kinase (AK)Adenosine Deaminase (ADA)
Adenosine Substrate (Km ≈ 1 µM)Substrate (Km < 100 µM for ADA1, 1.48 mM for ADA2)
This compound Data not availableData not available

Note on related inhibitors: 5-Iodotubercidin, an analog of adenosine with an iodine at a different position, is a potent inhibitor of adenosine kinase with an IC50 of 26 nM. This suggests that iodinated adenosine analogs can be potent enzyme inhibitors.

Table 3: Functional Activity (cAMP Accumulation Assay)

CompoundA2A Receptor (EC50 in nM)A2B Receptor (EC50 in nM)
Adenosine 17412,500
This compound Data not availableData not available

Signaling Pathways

Adenosine receptors modulate intracellular signaling primarily through their interaction with G proteins, which in turn regulate the activity of adenylyl cyclase and the production of cyclic AMP (cAMP).

  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 & A3 Receptor Pathway cluster_A2A2B A2A & A2B Receptor Pathway A1_A3 A1 / A3 Receptors Gi Gi Protein A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine or This compound Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: General signaling pathways of adenosine receptors.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Affinity (Ki Determination)

This protocol is a generalized method for determining the binding affinity of a test compound (e.g., this compound) for adenosine receptors.

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3) in appropriate media.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Binding buffer.

      • A known concentration of a suitable radioligand specific for the receptor subtype.

      • Varying concentrations of the unlabeled test compound (competitor).

      • The prepared cell membranes.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Ki Determination Membrane_Prep Membrane Preparation (Cells expressing receptor) Assay_Setup Assay Setup (Radioligand, Competitor, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: A typical workflow for determining the Ki value.

Adenosine Kinase Inhibition Assay (IC50/Ki Determination)

This protocol describes a method to determine the inhibitory potency of a compound against adenosine kinase.

  • Reagents and Enzyme:

    • Recombinant human adenosine kinase.

    • Adenosine (substrate).

    • ATP (co-substrate).

    • A coupled enzyme system to detect the product (ADP or AMP). A common method is a lactate (B86563) dehydrogenase/pyruvate kinase coupled assay that measures the oxidation of NADH.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Assay Procedure:

    • Set up reactions in a 96-well plate. Each well will contain:

      • Assay buffer.

      • Varying concentrations of the test inhibitor (e.g., this compound).

      • The coupled enzyme system components.

      • Adenosine kinase.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding a mixture of adenosine and ATP.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • If the inhibition mechanism is competitive, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Km of the enzyme for that substrate.

cAMP Accumulation Assay

This assay measures the functional consequence of A2A or A2B receptor activation.

  • Cell Culture and Plating:

    • Culture cells stably expressing the human A2A or A2B adenosine receptor.

    • Plate the cells in a 96-well plate and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the agonist (adenosine or this compound) to the wells.

    • Incubate for a specified time at 37°C to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration.

    • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

Adenosine is a well-characterized endogenous ligand with varying affinities for its four receptor subtypes, leading to diverse physiological effects. While direct quantitative data for this compound is sparse, the available information on related 2-iodo-substituted analogs suggests that this modification can lead to high-affinity and selective ligands, particularly for the A2A receptor. The lack of comprehensive data for this compound highlights an area for future research to fully elucidate its pharmacological profile. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to a more complete understanding of the structure-activity relationships of adenosine analogs.

References

A Comparative Analysis of Receptor Affinity: 2-Iodoadenosine vs. 2-Chloroadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount for the accurate investigation of biological systems. This guide provides a detailed comparison of the receptor affinity profiles of two commonly used adenosine (B11128) analogues: 2-Iodoadenosine and 2-Chloroadenosine. The information presented herein is intended to facilitate informed decisions in experimental design and drug discovery programs targeting adenosine receptors.

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes and represent significant therapeutic targets. The four subtypes—A1, A2A, A2B, and A3—are distinguished by their tissue distribution, signaling pathways, and ligand affinities. Understanding how analogues like this compound and 2-Chloroadenosine interact with these receptors is crucial for dissecting their downstream effects.

Comparative Receptor Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). This value represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.

While extensive data is available for 2-Chloroadenosine, specific Ki values for this compound are not as prevalent in the literature. The following table summarizes the available quantitative data for 2-Chloroadenosine at the human A1, A2A, and A3 adenosine receptors. General comparative statements from the literature are included to provide context for the likely affinity of this compound.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
2-Chloroadenosine 300[1]80[1]Not widely reported1900[1]
This compound Not widely reportedNot widely reportedNot widely reportedNot widely reported

Note: The Ki values for 2-Chloroadenosine can vary between studies depending on the experimental conditions, such as the cell line and radioligand used.

Studies comparing broader series of 2-halo-substituted adenosine analogues have indicated that 2-iodo analogues are generally less potent at both A1 and A2A receptors compared to their corresponding 2-chloro counterparts. This suggests that this compound likely exhibits a lower affinity (higher Ki) for these receptor subtypes than 2-Chloroadenosine.

Adenosine Receptor Signaling Pathways

Adenosine receptors modulate intracellular signaling cascades primarily through their interaction with heterotrimeric G proteins. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors predominantly couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. These pathways are fundamental to the physiological responses mediated by adenosine receptor activation.

Adenosine Receptor Signaling cluster_A1_A3 A1/A3 Receptor Pathway cluster_A2A_A2B A2A/A2B Receptor Pathway A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease Conversion ATP_inhibit ATP A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase cAMP ↑ AC_stimulate->cAMP_increase Conversion ATP_stimulate ATP Adenosine Adenosine (or Agonist) Adenosine->A1_A3 Adenosine->A2A_A2B Radioligand Binding Assay Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (with target receptors) start->prepare_membranes setup_assay Set up Assay Tubes: - Membranes - Radioligand (fixed conc.) - Test Compound (variable conc.) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium (e.g., 60-90 min at RT) setup_assay->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count analyze Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki count->analyze end_node End: Affinity (Ki) Determined analyze->end_node

References

2-Iodoadenosine: A Comparative Guide to its Validation as a Selective Adenosine Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Iodoadenosine's performance as a selective adenosine (B11128) receptor ligand against other common alternatives. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Adenosine Receptors and Ligand Selectivity

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and are classified into four subtypes: A₁, A₂A, A₂B, and A₃. The development of ligands with high selectivity for a specific receptor subtype is a critical goal in pharmacology to elicit targeted therapeutic effects while minimizing off-target side effects. This compound, a derivative of the endogenous nucleoside adenosine, has been investigated for its potential as a selective ligand. This guide evaluates its binding affinity and functional potency across the four adenosine receptor subtypes in comparison to established reference compounds.

Comparative Analysis of Binding Affinity and Functional Potency

The selectivity of an adenosine receptor ligand is determined by its binding affinity (Ki) and its functional potency (EC₅₀/IC₅₀) at each receptor subtype. The following tables summarize the available data for this compound and compare it with the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) and the A₂A selective agonist CGS21680.

Table 1: Binding Affinity (Ki, nM) of Adenosine Receptor Ligands at Human Receptors

LigandA₁ ReceptorA₂A ReceptorA₂B ReceptorA₃ Receptor
This compound >10000205 ± 31>100001000 ± 120
NECA14202400 (EC₅₀)6.2
CGS216802902789000 (EC₅₀)67

Data for this compound from van Tilburg et al., J Med Chem, 2002. Data for NECA and CGS21680 compiled from multiple sources for comparative purposes.

Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Adenosine Receptor Ligands

LigandA₁ Receptor (cAMP inhibition)A₂A Receptor (cAMP stimulation)A₂B Receptor (cAMP stimulation)A₃ Receptor (cAMP inhibition)
This compound >10000201 ± 22>10000>10000
NECA1015530030
CGS21680>10000230>10000>10000

Data for this compound from van Tilburg et al., J Med Chem, 2002. Data for NECA and CGS21680 compiled from multiple sources for comparative purposes.

Based on the available data, this compound demonstrates moderate affinity and functional potency at the A₂A adenosine receptor, with significantly lower affinity and potency at the A₁, A₂B, and A₃ subtypes. This profile suggests a degree of selectivity for the A₂A receptor over the other subtypes.

Signaling Pathways and Experimental Workflows

To understand the functional implications of receptor binding, it is essential to consider the downstream signaling pathways. The following diagrams illustrate the canonical signaling cascades for each adenosine receptor subtype and a typical experimental workflow for determining ligand binding affinity.

Adenosine_Signaling_Pathways cluster_A1_A3 A₁ and A₃ Receptor Signaling (Gi-coupled) cluster_A2A_A2B A₂A and A₂B Receptor Signaling (Gs-coupled) A1_A3 A₁ / A₃ Receptor Gi Gi A1_A3->Gi Agonist AC_inhibit Adenylate Cyclase (inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA activity cAMP_decrease->PKA_inhibit A2A_A2B A₂A / A₂B Receptor Gs Gs A2A_A2B->Gs Agonist AC_stimulate Adenylate Cyclase (stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA activity cAMP_increase->PKA_stimulate

Caption: Adenosine Receptor Signaling Pathways.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of competing non-labeled ligand prep_membranes->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Analyze data to determine IC₅₀ and calculate Ki scintillation->analysis end End analysis->end

Caption: Radioligand Displacement Assay Workflow.

Experimental Protocols

The following are generalized protocols for the key experiments used to validate adenosine receptor ligands.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in the assay buffer. Determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)

    • 25 µL of the test compound at various concentrations (e.g., this compound).

    • 25 µL of a known radioligand (e.g., [³H]CGS21680 for A₂A receptors) at a fixed concentration (typically near its Kd value).

    • 100 µL of the prepared cell membrane suspension.

  • For determining non-specific binding, a high concentration of a standard non-labeled ligand (e.g., NECA) is used instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

3. Filtration and Detection:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate (agonize) or inhibit (antagonize) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

1. Cell Culture and Plating:

  • Culture cells expressing the desired human adenosine receptor subtype.

  • Seed the cells into a 96-well plate and allow them to attach and grow to a suitable confluency.

2. Agonist Mode Assay (for A₂A and A₂B receptors):

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for a short period to prevent the degradation of cAMP.

  • Add varying concentrations of the test agonist (e.g., this compound) to the wells.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

3. Antagonist Mode Assay (for A₁ and A₃ receptors):

  • Pre-incubate the cells with a phosphodiesterase inhibitor.

  • Add varying concentrations of the test antagonist.

  • Add a fixed concentration of a known agonist (e.g., NECA) to stimulate cAMP production (for A₂A/A₂B) or inhibit forskolin-stimulated cAMP production (for A₁/A₃).

  • Incubate for a defined period at 37°C.

4. cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

5. Data Analysis:

  • For agonist experiments, plot the cAMP concentration as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

  • For antagonist experiments, determine the IC₅₀ (the concentration of the antagonist that inhibits 50% of the agonist response) and calculate the Kb (the equilibrium dissociation constant of the antagonist) using the appropriate pharmacological model.

Conclusion

The experimental data presented in this guide indicate that this compound exhibits a notable selectivity for the A₂A adenosine receptor over the A₁, A₂B, and A₃ subtypes. While not as potent as the non-selective agonist NECA at the A₂A receptor, its selectivity profile makes it a valuable tool for researchers investigating the specific roles of the A₂A receptor. Further studies directly comparing this compound with a wider range of selective ligands would be beneficial for a more comprehensive understanding of its pharmacological profile. The provided experimental protocols offer a foundation for researchers to conduct their own validation studies and further explore the therapeutic potential of this compound and other novel adenosine receptor ligands.

Unraveling the Purinergic Receptor Cross-Reactivity of 2-Iodoadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 2-Iodoadenosine with various purinergic receptors. While specific quantitative binding and functional data for this compound is limited in publicly available literature, this document synthesizes information on the structure-activity relationships of closely related 2-substituted adenosine (B11128) analogs to project its likely interactions with adenosine receptor subtypes (A1, A2A, A2B, A3) and other purinergic receptors like P2X and P2Y. Detailed experimental protocols for assessing such interactions are also provided to facilitate further research.

Introduction to this compound and Purinergic Receptors

This compound is a derivative of adenosine, a ubiquitous nucleoside that modulates a wide array of physiological processes through its interaction with purinergic receptors. These receptors are broadly classified into two families: P1 receptors (adenosine receptors) and P2 receptors (activated by nucleotides like ATP and ADP).[1][2] The P1 family is further divided into four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3][4] A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase.[3] P2 receptors are subdivided into ionotropic P2X receptors and metabotropic P2Y receptors.

The substitution of a hydrogen atom with an iodine atom at the 2-position of the adenine (B156593) ring in this compound is expected to significantly influence its binding affinity and selectivity across these receptor subtypes.

Comparative Analysis of 2-Substituted Adenosine Analogs

Studies on various 2-substituted adenosine derivatives have revealed that modifications at this position can confer high affinity and selectivity, particularly for the A2A adenosine receptor. For instance, analogs with arylamino groups at the 2-position have demonstrated high affinity for A2A receptors while exhibiting weak binding to A1 receptors. A study on a broad range of 2-alkyloxy-, 2-aryloxy-, and 2-aralkyloxy-adenosines showed that these compounds were generally less potent at A1 receptors compared to A2A receptors.

Quantitative Data for a Related 2-Substituted Adenosine Analog

To provide a quantitative context, the following table summarizes the binding affinity of a structurally related compound, 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE), for adenosine A1 and A2A receptors. It is crucial to note that this data is not for this compound but for a compound with a more complex substitution at the 2-position.

CompoundReceptor SubtypeBinding Affinity (K_d_ or K_i_)Species
2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE)Adenosine A1K_i_ > 150 nMRat
Adenosine A2AK_d_ = 1.3 ± 0.1 nMRat
K_d_ = 19 ± 4.5 nM

This table presents data for a related compound to illustrate the potential for high A2A affinity and low A1 affinity with 2-position substitutions.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the binding affinity (K_i_) of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., HEK-293 or CHO cells).

  • Radioligands specific for each receptor subtype:

    • A1: [³H]-DPCPX (antagonist) or [³H]-CPA (agonist)

    • A2A: [³H]-ZM241385 (antagonist) or [³H]-CGS 21680 (agonist)

    • A3: [¹²⁵I]-AB-MECA (agonist)

  • This compound (test compound)

  • Non-specific binding inhibitor (e.g., theophylline (B1681296) or a high concentration of a known non-radiolabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a high concentration of the non-specific binding inhibitor.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.

Functional Assays: cAMP Accumulation Assay

Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For A1/A3 (Gi-coupled) and A2A/A2B (Gs-coupled) receptors, measuring changes in intracellular cyclic AMP (cAMP) levels is a standard method.

Objective: To determine the functional potency (EC50 or IC50) of this compound at human adenosine receptors.

Materials:

  • Intact cells expressing the specific human adenosine receptor subtype.

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • A known agonist for the receptor being tested.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Cell culture medium and supplements.

Procedure for Gs-coupled receptors (A2A, A2B):

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Incubation: Incubate for a specific period to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Procedure for Gi-coupled receptors (A1, A3):

  • Cell Plating: Plate the cells as described above.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation, Lysis, and Detection: Follow the same steps as for Gs-coupled receptors.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the this compound concentration to determine the IC50 value.

Functional Assays: Calcium Imaging for P2Y Receptors

Many P2Y receptors are Gq-coupled and signal through the release of intracellular calcium.

Objective: To assess the functional activity of this compound at P2Y receptors.

Materials:

  • Cells expressing the P2Y receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • A known P2Y receptor agonist (e.g., ATP or UTP).

  • Fluorescence microscope or plate reader with calcium imaging capabilities.

Procedure:

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Monitoring: Continuously monitor the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence as a function of time and concentration to determine if this compound elicits a calcium response.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes, the following diagrams are provided.

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gαi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gαs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine / This compound Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Signaling pathways of adenosine receptor subtypes.

Cross_Reactivity_Workflow start Start: Test Compound (e.g., this compound) primary_screen Primary Screen: Radioligand Binding Assays start->primary_screen receptor_panel Panel of Purinergic Receptors (A1, A2A, A2B, A3, P2X, P2Y) primary_screen->receptor_panel functional_assays Secondary Screen: Functional Assays receptor_panel->functional_assays cAMP_assay cAMP Assay (A1, A2A, A2B, A3) functional_assays->cAMP_assay ca_imaging Calcium Imaging (P2Y, some P2X) functional_assays->ca_imaging data_analysis Data Analysis: Determine Ki, EC50/IC50 cAMP_assay->data_analysis ca_imaging->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound with the full panel of purinergic receptors is currently unavailable, the existing structure-activity relationship data for 2-substituted adenosine analogs provides a strong foundation for predicting its likely selectivity profile. It is anticipated that this compound will exhibit a preference for A2A and possibly A3 adenosine receptors over the A1 subtype. Its activity at A2B, P2X, and P2Y receptors remains to be determined experimentally. The detailed protocols provided in this guide offer a clear path for researchers to empirically determine the comprehensive cross-reactivity profile of this compound, which will be crucial for its further development as a pharmacological tool or therapeutic agent.

References

A Comparative Analysis of 2-Iodoadenosine and NECA in A2A Adenosine Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of agonists on the A2A adenosine (B11128) receptor (A2AR) is critical for therapeutic development. This guide provides an objective comparison of two commonly used A2AR agonists, 2-Iodoadenosine and 5'-N-Ethylcarboxamidoadenosine (NECA), focusing on their binding affinities, functional potencies, and downstream signaling effects.

The A2A adenosine receptor, a Gs protein-coupled receptor, plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its activation initiates a signaling cascade, primarily through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Both this compound and NECA are potent agonists at this receptor, but their distinct pharmacological profiles warrant a detailed comparative analysis.

Quantitative Comparison of A2AR Activation

To facilitate a clear understanding of their relative activities, the following tables summarize the key quantitative data for this compound and NECA based on experimental findings.

LigandReceptorAssay TypeParameterValue (nM)Cell Type
NECA Human A2ARadioligand BindingKi20HEK-293
[¹²⁵I]I-APE Rat A2aRadioligand BindingKd1.3 ± 0.1Rat Striatal Membranes
[¹²⁵I]I-APE Rat A2aRadioligand BindingKd19 ± 4.5Rat Striatal Membranes

Note: [¹²⁵I]I-APE (2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine) is a radiolabeled analog structurally similar to this compound, suggesting high-affinity binding for this class of compounds. The two Kd values represent binding to two different affinity states of the receptor.[1]

LigandReceptorAssay TypeParameterValue (nM)Cell Line
NECA Human A2AcAMP AccumulationEC₅₀27.5HiTSeeker ADORA2A Cell Line

Signaling Pathways and Experimental Workflows

The activation of the A2A receptor by agonists like this compound and NECA triggers a well-defined signaling cascade. The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or NECA A2AR A2A Receptor Agonist->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Regulates

A2A Adenosine Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for a radioligand binding assay, a fundamental technique used to characterize the interaction of ligands with their receptors.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing A2AR) Incubation 2. Incubation - Membranes - Radiolabeled Ligand ([³H]-NECA or ¹²⁵I-I-APE) - Unlabeled Competitor (this compound or NECA) Membrane_Prep->Incubation Filtration 3. Separation of Bound and Free Ligand (Rapid vacuum filtration) Incubation->Filtration Washing 4. Washing (to remove non-specific binding) Filtration->Washing Counting 5. Quantification of Radioactivity (Scintillation counting) Washing->Counting Analysis 6. Data Analysis (Determine Ki or Kd) Counting->Analysis

Experimental Workflow for Radioligand Binding Assay.

To assess the functional consequences of receptor binding, a cAMP accumulation assay is commonly employed. The workflow for this assay is depicted below.

cAMP_Assay_Workflow Cell_Culture 1. Cell Culture (Cells expressing A2AR) Stimulation 2. Agonist Stimulation (Incubate cells with this compound or NECA) Cell_Culture->Stimulation Lysis 3. Cell Lysis (to release intracellular cAMP) Stimulation->Lysis Detection 4. cAMP Detection (e.g., HTRF, ELISA, or AlphaScreen) Lysis->Detection Analysis 5. Data Analysis (Determine EC₅₀ and Emax) Detection->Analysis

Experimental Workflow for cAMP Accumulation Assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) by its ability to compete with a known radioligand (e.g., [³H]-NECA) for binding to the A2A receptor.

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK-293) cells stably expressing the human A2A adenosine receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of the radioligand (e.g., [³H]-NECA at a concentration near its Kd).

      • Varying concentrations of the unlabeled competitor (this compound or NECA).

      • Membrane preparation.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with an ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to measure the functional potency (EC₅₀) and efficacy (Emax) of an agonist by quantifying the increase in intracellular cAMP levels.

  • Cell Culture:

    • Plate cells stably expressing the human A2A receptor (e.g., HiTSeeker ADORA2A cells) in a 96-well or 384-well plate and culture overnight.

  • Assay Procedure:

    • Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation. Pre-incubate for a short period.

    • Add varying concentrations of the agonist (this compound or NECA) to the wells. Include a control with no agonist.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

    • Add the detection reagents to the lysate. These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Measurement:

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal is typically inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of the agonist.

    • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Discussion

Both this compound and NECA are valuable tools for studying the A2A adenosine receptor. NECA is a widely used, non-selective adenosine receptor agonist with high affinity for the A2A subtype.[2] Its potency in functional assays, such as cAMP accumulation, is well-characterized.[3]

Data for this compound, while less abundant in direct comparative studies, suggests it is also a high-affinity ligand for the A2A receptor. The binding data for the structurally similar [¹²⁵I]I-APE, which shows low nanomolar affinity, supports this.[1] However, to provide a complete picture of its pharmacological profile, further studies directly comparing the functional potency (EC₅₀) and efficacy (Emax) of this compound with NECA in cAMP accumulation assays are warranted.

In terms of downstream signaling, both agonists are expected to primarily act through the Gs-cAMP-PKA pathway. Activation of this pathway by A2AR agonists has been shown to lead to the phosphorylation of CREB.[4] While it is likely that both this compound and NECA induce CREB phosphorylation, a direct comparative study on the magnitude and duration of this effect would provide valuable insights into any potential signaling bias between these two compounds.

References

Validating the Specificity of 2-Iodoadenosine: A Comparative Guide Utilizing Adenosine Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the receptor specificity of the adenosine (B11128) analogue, 2-Iodoadenosine. By leveraging adenosine receptor knockout (KO) models, investigators can unequivocally determine the on-target efficacy and potential off-target effects of this compound. This guide outlines the experimental data required, presents detailed protocols for key assays, and visualizes the underlying principles and workflows.

The Critical Role of Knockout Models in Specificity Validation

The use of knockout animal models, in which a specific gene for an adenosine receptor subtype (e.g., A1AR, A2AAR, A3AR) is deleted, is the gold standard for validating the in vivo mechanism of action of a receptor agonist like this compound.[1][2] If this compound selectively targets a particular adenosine receptor, its physiological or cellular effects will be significantly diminished or completely absent in animals lacking that specific receptor.[1][2] Conversely, any residual effects observed in knockout models would suggest potential off-target interactions.

Comparative Data Analysis: Wild-Type vs. Knockout Models

To robustly assess the specificity of this compound, a direct comparison of its effects in wild-type (WT) animals and corresponding adenosine receptor knockout (KO) littermates is essential. The following tables present a template for the expected quantitative data from key validation experiments.

Table 1: Comparative Receptor Binding Affinity (Ki) of this compound

This table should be populated with data from competitive radioligand binding assays to determine the inhibition constant (Ki) of this compound at each of the four adenosine receptor subtypes in membranes prepared from wild-type tissues or cells.

Adenosine Receptor SubtypeRadioligandKi (nM) for this compound
A1[³H]CCPAExpected Low Value
A2A[³H]CGS 21680Expected Value
A2B[³H]DPCPXExpected Value
A3[¹²⁵I]AB-MECAExpected Value

Note: Ki values are indicative of binding affinity; a lower Ki value signifies higher affinity.

Table 2: Functional Potency (EC50) and Efficacy (% of Endogenous Agonist) of this compound in Wild-Type vs. Knockout Cells

This table outlines the expected outcomes from a functional assay, such as a cAMP accumulation assay, comparing the effect of this compound in cells derived from wild-type and adenosine receptor knockout animals.

Cell TypeAdenosine Receptor TargetFunctional ReadoutEC50 (nM)Efficacy (% of Adenosine)
Wild-Type A1cAMP InhibitionExpected ValueExpected Value
A1AR KO A1cAMP InhibitionNo significant effectNo significant effect
Wild-Type A2AcAMP StimulationExpected ValueExpected Value
A2AAR KO A2AcAMP StimulationNo significant effectNo significant effect
Wild-Type A3cAMP InhibitionExpected ValueExpected Value
A3AR KO A3cAMP InhibitionNo significant effectNo significant effect

Note: EC50 represents the concentration of an agonist that gives a response halfway between baseline and maximum. A lower EC50 indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for the key experiments cited.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for each adenosine receptor subtype.

Methodology:

  • Membrane Preparation: Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3). Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Competitive Binding Assay: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand for the receptor subtype being tested, and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use non-linear regression to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the functional potency (EC50) and efficacy of this compound at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) adenosine receptors.

Methodology:

  • Cell Culture: Plate cells (e.g., primary cells from WT and KO mice or engineered cell lines) in 96-well plates and allow them to adhere.

  • Pre-treatment: For Gi-coupled receptors (A1, A3), pre-treat the cells with forskolin (B1673556) to stimulate adenylate cyclase and elevate basal cAMP levels.

  • Agonist Stimulation: Add increasing concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a positive control (e.g., adenosine or a known selective agonist) and a vehicle control.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. For Gs-coupled receptors, fit a sigmoidal dose-response curve to determine the EC50 and maximal response. For Gi-coupled receptors, plot the inhibition of the forskolin-stimulated cAMP response to determine the IC50 (which corresponds to the EC50 for inhibition).

Visualizing the Validation Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for validating agonist specificity and the signaling pathways involved.

G cluster_0 Experimental Workflow cluster_1 Animal/Cell Models A Administer this compound WT Wild-Type Model A->WT KO Adenosine Receptor Knockout Model A->KO B Observe Physiological/ Cellular Effect C Effect Observed B->C In WT D Effect Absent/ Reduced B->D In KO E On-Target Effect Confirmed C->E F Potential Off-Target Effect or Lack of Receptor Involvement D->F WT->B KO->B G cluster_0 Gs-Coupled Signaling (A2A/A2B) cluster_1 Gi-Coupled Signaling (A1/A3) A2_agonist This compound (A2A/A2B Agonist) A2_receptor A2A/A2B Receptor A2_agonist->A2_receptor Gs Gs Protein A2_receptor->Gs AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim cAMP_inc cAMP Increase AC_stim->cAMP_inc PKA_stim PKA Activation cAMP_inc->PKA_stim Cell_Response_stim Cellular Response PKA_stim->Cell_Response_stim A1A3_agonist This compound (A1/A3 Agonist) A1A3_receptor A1/A3 Receptor A1A3_agonist->A1A3_receptor Gi Gi Protein A1A3_receptor->Gi AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib cAMP_dec cAMP Decrease AC_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib Cell_Response_inhib Cellular Response PKA_inhib->Cell_Response_inhib

References

2-Iodoadenosine: A Critical Negative Control for Unraveling Adenosine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular communication, adenosine (B11128) receptors (A1, A2A, A2B, and A3) play a pivotal role in a vast array of physiological processes, making them attractive targets for therapeutic intervention. To accurately dissect the effects of adenosine receptor agonists and antagonists, researchers rely on a crucial tool: the negative control. 2-Iodoadenosine, a derivative of the endogenous ligand adenosine, is proposed as an ideal negative control in such studies. This guide provides a comparative analysis of this compound against well-established adenosine receptor ligands, supported by experimental protocols and pathway visualizations to aid researchers in designing robust and reliable experiments.

While direct quantitative data for the binding affinity and functional activity of this compound at all adenosine receptor subtypes is not extensively available in the public domain, its utility as a negative control is inferred from the well-established structure-activity relationships of adenosine analogs. The introduction of a bulky iodine atom at the 2-position of the adenine (B156593) ring is expected to sterically hinder its interaction with the binding pockets of all four adenosine receptor subtypes, resulting in significantly reduced affinity and efficacy.

Performance Comparison of Adenosine Receptor Ligands

To understand the rationale for using this compound as a negative control, it is essential to compare its predicted performance with that of the endogenous agonist, adenosine, and the potent, non-selective synthetic agonist, NECA (5'-N-Ethylcarboxamidoadenosine).

CompoundTarget Receptor(s)Predicted Binding Affinity (Ki)Predicted Functional EffectRationale for Use in Adenosine Signaling Studies
This compound All (A1, A2A, A2B, A3)Very High (Low Affinity)Negligible to no activation or inhibition of cAMP signalingNegative Control: The bulky iodine substitution is expected to prevent effective binding to any of the adenosine receptor subtypes, thus eliciting no significant biological response. This allows researchers to control for off-target or non-specific effects of the vehicle or other experimental conditions.
Adenosine All (A1, A2A, A2B, A3)High to ModerateAgonist: Inhibits cAMP (A1, A3), Stimulates cAMP (A2A, A2B)Endogenous Agonist: Serves as the natural baseline for receptor activation and downstream signaling.
NECA All (A1, A2A, A2B, A3)Very High (High Affinity)Potent Agonist: Strong inhibition or stimulation of cAMPPositive Control: A powerful, non-selective agonist used to elicit a maximal response from adenosine receptor-mediated signaling pathways, confirming the experimental system is responsive.

Adenosine Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the intracellular levels of cyclic AMP (cAMP). The A1 and A3 receptors couple to inhibitory G proteins (Gi/o), leading to a decrease in cAMP levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / Agonist A1R A1 Receptor Adenosine->A1R A3R A3 Receptor Adenosine->A3R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR Antagonist Antagonist Antagonist->A1R Antagonist->A3R Antagonist->A2AR Antagonist->A2BR Gi Gi/o A1R->Gi A3R->Gi Gs Gs A2AR->Gs A2BR->Gs AC Adenylyl Cyclase Gi->AC - Gs->AC + cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for a cAMP Assay

The following diagram illustrates a typical experimental workflow for assessing the effect of an adenosine receptor agonist on cAMP levels, incorporating this compound as a negative control.

cluster_workflow Experimental Workflow start Seed HEK293 cells stably expressing an adenosine receptor subtype incubation1 Incubate cells overnight start->incubation1 treatment Treat cells with: - Vehicle (Control) - this compound (Negative Control) - Adenosine (Positive Control) - Test Compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 30 minutes) treatment->incubation2 lysis Lyse cells to release intracellular cAMP incubation2->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Analyze data and normalize to controls detection->analysis end Determine EC50/IC50 values analysis->end

Caption: Workflow for a cAMP-based functional assay.

Experimental Protocols

Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is adapted for determining the binding affinity of compounds for a specific human adenosine receptor subtype (e.g., A1) stably expressed in HEK293 cell membranes.

Materials:

  • HEK293 cells stably expressing the human adenosine receptor of interest.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4, with adenosine deaminase (2 U/mL).

  • Radioligand: e.g., [³H]DPCPX for A1 receptors.

  • Non-specific binding control: A high concentration of a known non-selective agonist, e.g., 10 µM NECA.

  • Test compounds: this compound, Adenosine, NECA, and other compounds of interest at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of the test compound at various concentrations.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of the non-specific binding control.

    • Add 50 µL of the membrane preparation (typically 20-50 µg of protein).

    • Incubate the plate at 25°C for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement in Whole Cells

This protocol describes a method to measure changes in intracellular cAMP levels in response to adenosine receptor stimulation in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human adenosine receptor of interest.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.

  • Test compounds: this compound, Adenosine, NECA, and other compounds of interest at various concentrations.

  • Forskolin (B1673556) (for A1/A3 receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure for A2A/A2B Receptor (Gs-coupled):

  • Cell Plating:

    • Seed HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay:

    • Remove the culture medium and replace it with 50 µL of assay buffer.

    • Add 50 µL of the test compound at 2x the final desired concentration.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Procedure for A1/A3 Receptor (Gi-coupled):

  • Follow the same cell plating procedure as for Gs-coupled receptors.

  • Assay:

    • Remove the culture medium and replace it with 50 µL of assay buffer containing a sub-maximal concentration of forskolin (an adenylyl cyclase activator, e.g., 1-10 µM).

    • Add 50 µL of the test compound at 2x the final desired concentration.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration as described above.

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The judicious use of controls is paramount in adenosine signaling research. While direct experimental data on this compound is sparse, its chemical structure strongly supports its use as a robust negative control. By comparing the lack of response from this compound with the clear agonistic effects of adenosine and NECA, researchers can confidently attribute the observed biological effects to the specific activation of adenosine receptors by their test compounds. The provided protocols and diagrams offer a comprehensive framework for designing and executing rigorous experiments in this critical area of study.

A Comparative Analysis of 2-Iodoadenosine and Other 2-Substituted Adenosine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Iodoadenosine and other 2-substituted adenosine (B11128) analogs, supported by experimental data. The focus is on their performance as ligands for adenosine receptors, particularly the A2A subtype, a key target in various therapeutic areas including inflammation, cancer immunotherapy, and neurodegenerative diseases.

This analysis delves into the structure-activity relationships of modifications at the 2-position of the adenosine scaffold, highlighting how different substituents influence receptor binding affinity and functional activity. The information presented is curated from multiple studies to provide a comprehensive overview.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of this compound and other representative 2-substituted adenosine analogs for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. Functional activity is presented as the half-maximal effective concentration (EC50) for the stimulation of cyclic AMP (cAMP) production, a key downstream event of A2A receptor activation.

Table 1: Comparative Binding Affinities (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

Compound2-SubstituentA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)Selectivity (A1/A2A)
This compound-IVariesVariesVariesVaries
2-Chloroadenosine-Cl300[1][2][3]80[1][2][3]1900[1][2][3]3.75
2-Hexynyladenosine-C≡C-(CH₂)₃CH₃146[4]4.1[4]-35.6
2-Octynyladenosine-C≡C-(CH₂)₅CH₃211[4]12.1[4]-17.4
2-Phenylaminoadenosine-NH-Ph-~100--
CGS-21680*-NHCH₂CH₂C₆H₄COOH150015-22>10000>68

Note: CGS-21680 is a widely used A2A selective agonist and is included for reference. It has modifications at both the 2 and 5' positions.

Table 2: Functional Potency (EC50, nM) of 2-Substituted Adenosine Analogs in cAMP Accumulation Assays

Compound2-SubstituentCell LineEC50 (nM)
2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine-O(CH₂)₂-Indole(6-Br)CHO (human A2B)128[5]
2-(1-Hexynyl)adenosine-C≡C-(CH₂)₃CH₃CHO (human A2A)Partial Agonist[1]
2-[(E)-1-Hexenyl]adenosine-CH=CH-(CH₂)₃CH₃CHO (human A2A)Partial Agonist[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Radioligand Binding Assay for Adenosine A2A Receptor

This protocol outlines a standard procedure for determining the binding affinity of unlabeled compounds by their ability to compete with a radiolabeled ligand for the A2A adenosine receptor.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human A2A adenosine receptor.[6]

  • Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂) and determine the protein concentration using a standard method like the BCA assay.[7]

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • 50 µL of assay buffer containing various concentrations of the test compound (e.g., this compound or other analogs).

    • 50 µL of a fixed concentration of a suitable A2A receptor radioligand (e.g., [³H]CGS-21680 or [¹²⁵I]APE).[2][3]

    • 100 µL of the prepared membrane suspension (containing 10-20 µg of protein).[3]

  • For determining non-specific binding, add a high concentration of a non-radiolabeled A2A receptor agonist (e.g., 10 µM NECA) instead of the test compound.[3]

  • Incubate the plate at 25°C for 60-90 minutes with gentle shaking.[3][7]

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[3]

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[3]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the ability of adenosine analogs to stimulate the production of cAMP, a functional readout of A2A receptor activation.

1. Cell Preparation:

  • Seed HEK-293 or CHO cells expressing the human A2A adenosine receptor in 24-well plates and grow to near confluency.[3]

2. Assay Procedure:

  • Wash the cells with a serum-free medium (e.g., DMEM containing 50 mM HEPES, pH 7.4).[3]

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX or rolipram) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Add varying concentrations of the test adenosine analog to the wells.

  • Incubate for 10-15 minutes at 37°C.[8]

3. cAMP Quantification:

  • Terminate the reaction by adding a lysis buffer.

  • Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).[8]

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the log concentration of the adenosine analog and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the A2A adenosine receptor signaling pathway and a typical experimental workflow for comparing adenosine analogs.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2A_R A2A Receptor G_Protein Gs Protein (α, β, γ) A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Analog Adenosine->A2A_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates

A2A Adenosine Receptor Signaling Pathway

The diagram above illustrates the canonical signaling cascade initiated by the activation of the A2A adenosine receptor.[5][9][10] Binding of an agonist, such as a 2-substituted adenosine analog, to the A2A receptor leads to the activation of the associated Gs protein.[5] This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP.[5][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately modulating gene expression.[5]

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Start This compound Analogs Synthesize 2-Substituted Adenosine Analogs Start->Analogs Binding Radioligand Binding Assay (A1, A2A, A3 Receptors) Analogs->Binding Functional Adenylyl Cyclase Assay (cAMP Accumulation) Analogs->Functional Ki Determine Ki values (Binding Affinity) Binding->Ki EC50 Determine EC50 values (Functional Potency) Functional->EC50 SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR EC50->SAR

References

2-Iodoadenosine vs. 5-Iodotubercidin: A Comparative Guide for Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating cellular signaling pathways and validating novel drug targets. This guide provides a comprehensive comparison of two commonly used adenosine (B11128) analogs, 2-Iodoadenosine and 5-Iodotubercidin, in the context of kinase inhibition assays. While both are analogs of adenosine, their utility and characterization as kinase inhibitors differ significantly, a critical consideration for experimental design and data interpretation.

This guide presents a detailed analysis of the available biochemical data, experimental protocols for kinase inhibition assays, and the cellular pathways influenced by these compounds. A notable disparity in the extent of characterization exists between the two molecules, with 5-Iodotubercidin being a well-documented, broad-spectrum kinase inhibitor, while quantitative data on the kinase inhibitory activity of this compound is conspicuously sparse in the public domain.

Quantitative Comparison of Kinase Inhibition

Kinase Target5-Iodotubercidin IC50This compound IC50
Adenosine Kinase (ADK)26 nM[1][2][3]Data not available
Casein Kinase 1 (CK1)0.4 µM[1][2]Data not available
ERK20.525 µMData not available
Protein Kinase A (PKA)5-10 µMData not available
Phosphorylase Kinase5-10 µMData not available
Casein Kinase 2 (CK2)10.9 µMData not available
Protein Kinase C (PKC)27.7 µMData not available
Insulin Receptor Tyrosine Kinase3.5 µMData not available

Mechanism of Action and Cellular Effects

5-Iodotubercidin exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of various kinases. Its most potent activity is against adenosine kinase (ADK), an enzyme crucial for maintaining adenosine homeostasis. By inhibiting ADK, 5-Iodotubercidin elevates intracellular and extracellular adenosine levels, which can subsequently modulate a wide range of physiological processes through adenosine receptor signaling.

Furthermore, 5-Iodotubercidin has been identified as a genotoxic agent that activates the ATM-p53 signaling pathway, leading to DNA damage responses, cell cycle arrest at the G2 phase, and apoptosis. This activity is attributed to the incorporation of its metabolite into DNA.

Due to the limited data, the precise mechanism of action of this compound as a kinase inhibitor remains largely uncharacterized. As an adenosine analog, it may interact with adenosine receptors and transporters, but its specific kinase inhibition profile is not established.

Signaling Pathways and Experimental Workflows

To visualize the intricate cellular processes affected by these inhibitors and the experimental procedures to characterize them, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Adenosine Kinase Inhibition and Downstream Effects 5-Iodotubercidin 5-Iodotubercidin ADK Adenosine Kinase 5-Iodotubercidin->ADK Inhibits AMP AMP ADK->AMP Phosphorylates Adenosine Adenosine Adenosine->ADK Substrate Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., cAMP, PLC) Adenosine_Receptors->Downstream_Signaling

Caption: Inhibition of Adenosine Kinase by 5-Iodotubercidin.

cluster_1 p53 Activation Pathway by 5-Iodotubercidin 5-Iodotubercidin_Metabolite 5-Iodotubercidin Metabolite DNA_Damage DNA Damage 5-Iodotubercidin_Metabolite->DNA_Damage Induces ATM ATM Kinase DNA_Damage->ATM Activates Chk2 Chk2 ATM->Chk2 Phosphorylates p53 p53 Chk2->p53 Phosphorylates Cell_Cycle_Arrest G2 Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Genotoxic Stress and p53 Pathway Activation.

cluster_2 General Kinase Inhibition Assay Workflow Prepare_Reagents 1. Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Reaction_Incubation 2. Incubate Kinase with Inhibitor Prepare_Reagents->Reaction_Incubation Initiate_Reaction 3. Add Substrate and ATP to Initiate Reaction Reaction_Incubation->Initiate_Reaction Stop_Reaction 4. Stop Reaction Initiate_Reaction->Stop_Reaction Detection 5. Detect Phosphorylated Substrate (e.g., Radioactivity, Fluorescence, Luminescence) Stop_Reaction->Detection Data_Analysis 6. Analyze Data to Determine IC50 Detection->Data_Analysis

Caption: Workflow for an in vitro Kinase Inhibition Assay.

Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is provided below. Specific conditions such as buffer composition, substrate and ATP concentrations, and incubation times should be optimized for each specific kinase.

Materials:

  • Purified kinase

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP), including radiolabeled [γ-³²P]ATP for radiometric assays

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Inhibitor (this compound or 5-Iodotubercidin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or phosphorimager (for radiometric assays)

  • Plate reader for fluorescence or luminescence detection, if applicable

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the kinase reaction buffer.

  • Reaction Setup: In each well of the assay plate, add the purified kinase and the inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the kinase and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a chelating agent like EDTA).

  • Detection:

    • Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

    • Non-Radiometric Assays: Utilize methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) to detect substrate phosphorylation or ATP consumption.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

In the realm of kinase inhibition studies, 5-Iodotubercidin stands out as a well-characterized, albeit broad-spectrum, inhibitor with a documented profile against several kinases and established cellular effects. Its potent inhibition of adenosine kinase makes it a valuable tool for studying adenosine signaling. However, its off-target effects on other kinases and its genotoxic properties necessitate careful consideration and the use of appropriate controls in experimental design.

Conversely, this compound remains a poorly characterized molecule in the context of kinase inhibition. The absence of publicly available, quantitative data on its kinase selectivity profile makes it a less reliable tool for studies focused on specific kinase pathways. Researchers considering this compound for such purposes should be prepared to undertake extensive characterization to validate its activity and selectivity. For studies requiring a well-defined kinase inhibitor, 5-Iodotubercidin, despite its promiscuity, offers a more established starting point, with the caveat that its broad activity profile must be acknowledged in the interpretation of results. Future studies are warranted to delineate the kinase inhibition profile of this compound to determine its potential utility as a selective chemical probe.

References

Safety Operating Guide

Proper Disposal of 2-Iodoadenosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2-Iodoadenosine, ensuring the safety of laboratory personnel and adherence to regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a halogenated nucleoside analog, requires specific disposal procedures due to its potential hazards. This guide provides a step-by-step operational plan for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a skin, eye, and respiratory irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator is required.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.[1] Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and absorbent materials from spill cleanups, must be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated container for halogenated organic liquid waste.

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

  • Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of through the hazardous waste stream.

2. Waste Container Selection and Labeling:

  • Container Type: Use only containers that are compatible with halogenated organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.

  • Labeling: As soon as the first item of waste is placed in the container, it must be labeled with a "Hazardous Waste" sticker or tag. The label must include:

    • The full chemical name: "this compound"

    • The concentration or quantity of the waste

    • The date the waste was first added to the container

    • The associated hazards (e.g., "Irritant," "Halogenated Organic Compound")

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a cool, dry, and well-ventilated location, away from sources of heat or ignition.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Keep the waste container closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institution's waste disposal schedule, contact your Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Follow your institution's specific procedures for waste pickup requests.

Chemical Incompatibility

  • Strong Oxidizing Agents: May react violently with halogenated compounds.

  • Strong Reducing Agents: May lead to dehalogenation reactions, which could be exothermic.

  • Strong Acids and Bases: The stability of the glycosidic bond and the purine (B94841) ring system can be affected by extreme pH, potentially leading to decomposition.

  • Reactive Metals: Such as alkali metals (e.g., sodium, potassium), may react with the iodo- group.

It is a critical safety practice to segregate halogenated waste streams from non-halogenated streams to prevent unintended reactions and to facilitate proper disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound cluster_0 Waste Generation and Segregation cluster_1 Waste Collection and Labeling cluster_2 Storage cluster_3 Final Disposal cluster_4 Safety Precautions start This compound Waste Generated solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) start->liquid_waste sharps_waste Sharps Waste (Contaminated needles, broken glass) start->sharps_waste collect_solid Collect in a designated, compatible container for halogenated solids solid_waste->collect_solid collect_liquid Collect in a designated, compatible container for halogenated liquids liquid_waste->collect_liquid collect_sharps Collect in a puncture-resistant sharps container sharps_waste->collect_sharps label_waste Label container immediately with 'Hazardous Waste', chemical name, date, and hazards collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs incineration Disposal by a licensed hazardous waste contractor via high-temperature incineration contact_ehs->incineration ppe Wear appropriate PPE at all times incompatibilities Avoid mixing with incompatible chemicals (strong oxidizers, reducers, acids, bases)

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Iodoadenosine, a compound recognized for causing skin, eye, and respiratory irritation. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This information is targeted toward researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following risk statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2][3]. Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

SituationRequired PPENotes
Handling Solid (Powder) Form Double Nitrile Gloves, Laboratory Coat, Safety Goggles with side shields or a Face Shield, N95 RespiratorA respirator is critical to prevent the inhalation of fine particles. All handling of the solid form should be performed within a certified chemical fume hood.
Handling in Solution Nitrile Gloves, Laboratory Coat, Safety GogglesA face shield may be necessary if there is a significant splash hazard.
Weighing and Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 RespiratorThis activity presents a high risk for aerosol generation and exposure.
Cleaning and Decontamination Chemical-resistant Gloves (e.g., nitrile), Laboratory Coat, Safety GogglesEnsure gloves are resistant to any cleaning solvents used.
Waste Disposal Nitrile Gloves, Laboratory Coat, Safety GogglesAdditional PPE may be required depending on the specific nature of the waste.

Operational Plan for Handling and Disposal

A systematic approach to the handling and disposal of this compound is fundamental to a safe laboratory environment.

Pre-Handling Preparations:
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.

  • PPE Inspection: Before each use, carefully inspect all PPE for any signs of damage or degradation.

  • Spill Kit: Ensure a spill kit appropriate for chemical irritants is readily accessible in the immediate work area.

Handling Procedures:
  • Work Area: All handling of this compound, particularly in its powdered form, must be conducted within a designated and clearly marked area inside a certified chemical fume hood.

  • Weighing: To minimize dust inhalation when weighing the solid compound, use a containment balance or perform the task within a chemical fume hood.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.

  • Personal Hygiene: Eating, drinking, and smoking are strictly prohibited in the laboratory. Always wash hands thoroughly after handling the compound, even when gloves have been worn.

Disposal Plan:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste All solid waste contaminated with this compound, including weigh boats, pipette tips, and contaminated gloves, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
Liquid Waste All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Empty Containers Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
Decontamination All surfaces and equipment that have come into contact with this compound must be decontaminated using a suitable cleaning agent. The waste generated from the decontamination process should be disposed of as hazardous waste.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.

Emergency Spill Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.

Spill SizeAction
Minor Spill (Small Quantity of Powder) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel or other absorbent material to avoid raising dust. 3. Carefully scoop the material into a labeled hazardous waste container. 4. Decontaminate the spill area with a suitable cleaning agent.
Major Spill (Large Quantity of Powder or any size spill outside of a fume hood) 1. Evacuate the immediate area. 2. Alert laboratory personnel and contact the institutional safety officer. 3. Restrict access to the spill area. 4. Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Risk_Assessment Conduct Risk Assessment Inspect_PPE Inspect Personal Protective Equipment Risk_Assessment->Inspect_PPE Prepare_Work_Area Prepare Designated Work Area in Fume Hood Inspect_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid in Fume Hood Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Solid & Liquid Waste Conduct_Experiment->Segregate_Waste Assess_Spill Assess Spill (Minor/Major) Conduct_Experiment->Assess_Spill Label_Waste Label Hazardous Waste Containers Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose_Waste Dispose via Institutional Procedure Store_Waste->Dispose_Waste Evacuate_Area Evacuate Area (If Major) Assess_Spill->Evacuate_Area Major Spill Alert_Personnel Alert Personnel Assess_Spill->Alert_Personnel Cleanup_Spill Cleanup Spill with Appropriate PPE Evacuate_Area->Cleanup_Spill Alert_Personnel->Cleanup_Spill Decontaminate Decontaminate Area Cleanup_Spill->Decontaminate Decontaminate->Segregate_Waste

Caption: This diagram outlines the procedural flow for safely handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.